molecular formula C9H7N3O4 B15137885 4-Ketobenzotriazine-O-CH2-COOH

4-Ketobenzotriazine-O-CH2-COOH

货号: B15137885
分子量: 221.17 g/mol
InChI 键: KZDMXSMLPUQPSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Ketobenzotriazine-O-CH2-COOH is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H7N3O4

分子量

221.17 g/mol

IUPAC 名称

2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14)

InChI 键

KZDMXSMLPUQPSY-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Ketobenzotriazine-O-CH2-COOH (HBA) and its Analogs for Immunological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA), and its closely related analog, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals working in immunology, antibody development, and diagnostics.

Introduction

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The 4-ketobenzotriazine core structure is a key component in a class of haptens used for the development of specific antibodies. The acetic acid moiety provides a reactive handle for conjugation to carrier proteins, a critical step in the production of immunogens for antibody generation. While specific data for this compound (HBA) is limited in publicly available literature, this guide will focus on the properties and applications of its well-documented analog, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, and provide generalized protocols relevant to this class of haptens.

Chemical and Physical Properties

PropertyValueSource
Chemical Name (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acidChemicalBook
CAS Number 97609-01-3ChemicalBook
Molecular Formula C9H7N3O3Matrix Scientific
Molecular Weight 205.17 g/mol Matrix Scientific
Hazard IrritantMatrix Scientific

Table 1: Physicochemical properties of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

Synthesis

A specific, detailed synthesis protocol for 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA) is not described in the available literature. However, the synthesis of related 1,2,3-benzotriazin-4(3H)-one derivatives has been reported.[1] These syntheses often involve the cyclization of 2-aminobenzamides or related precursors. The acetic acid moiety is typically introduced by alkylation of the benzotriazinone core with a haloacetic acid derivative.

Experimental Protocols

The primary application of haptens like HBA is the generation of antibodies. This involves the covalent conjugation of the hapten to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render it immunogenic. Below is a general protocol for the conjugation of a carboxyl-containing hapten to a carrier protein using carbodiimide (B86325) chemistry.

Hapten-Carrier Conjugation using EDC

This protocol describes the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxylic acid group of the hapten to the primary amines on the carrier protein.

Materials:

  • Hapten (e.g., (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid)

  • Carrier Protein (e.g., KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Desalting columns or dialysis tubing

Procedure:

  • Prepare Hapten Solution: Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with the Conjugation Buffer. The final concentration of the organic solvent should be kept low to avoid denaturation of the carrier protein.

  • Prepare Protein Solution: Dissolve the carrier protein in the Conjugation Buffer to a concentration of 10 mg/mL.[2]

  • Activate Hapten: Add a molar excess of EDC (and NHS, if used) to the hapten solution. A common starting point is a 2- to 10-fold molar excess of EDC over the hapten. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein will influence the density of hapten on the carrier and should be optimized for the specific application. A typical starting point is a 20- to 50-fold molar excess of hapten to protein.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Purification: Remove unreacted hapten and crosslinkers by dialysis against the Conjugation Buffer or by using a desalting column.[2]

  • Characterization: The resulting hapten-carrier conjugate can be characterized by methods such as UV-Vis spectroscopy to estimate the hapten-to-protein ratio, or by MALDI-TOF mass spectrometry.

Logical Workflow for Antibody Production

The overall process of using a hapten like this compound for antibody production follows a logical workflow from hapten design to antibody application.

Hapten_Workflow cluster_synthesis Hapten & Conjugate Preparation cluster_immunology Immunization & Antibody Production cluster_application Application Hapten Hapten (this compound) Conjugation Conjugation (e.g., EDC Chemistry) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma mAbs Monoclonal Antibodies Hybridoma->mAbs Immunoassay Immunoassay Development (e.g., ELISA) mAbs->Immunoassay Diagnostics Diagnostic Tools Immunoassay->Diagnostics

Workflow for hapten-based antibody production.

Signaling Pathways

As a hapten, this compound is not expected to have a direct role in cellular signaling pathways. Its function is to be recognized as an epitope by the immune system once conjugated to a carrier protein. The subsequent immune response involves complex signaling cascades within B-cells, T-cells, and antigen-presenting cells, leading to antibody production. However, the hapten itself is not the initiator of these pathways.

Conclusion

This compound and its analogs are valuable tools for the generation of specific antibodies. While detailed information on the specific "-oxy-" linked compound is scarce, the principles of its use are well-established within the field of immunology. The provided data on a close analog and the generalized experimental protocols offer a solid foundation for researchers to incorporate this class of haptens into their antibody development workflows. Further characterization of the specific HBA hapten is warranted to fully elucidate its properties and optimize its use in immunoassays and other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (also referred to as 4-Ketobenzotriazine-O-CH2-COOH) is limited. This guide provides information on closely related analogues and presents standardized, hypothetical protocols for its synthesis and characterization.

Introduction

(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a benzotriazinone core linked to a carboxylic acid via an ether linkage, suggests potential applications as a linker molecule in bioconjugation or as a pharmacophore in its own right. Understanding its physicochemical properties is paramount for its application in drug design, formulation, and biological studies. This document outlines the known properties of similar compounds and provides a framework for the experimental determination of the target molecule's characteristics.

Physicochemical Properties

Direct experimental values for this compound are not readily found in the literature. However, data for structurally similar thioether analogues, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) and 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH), are available and can serve as a preliminary reference.

PropertyThis compound (Predicted/Estimated)3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP)[1][2][3]6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH)[4][5]
Molecular Formula C₉H₇N₃O₄C₁₁H₁₁N₃O₃SC₁₄H₁₇N₃O₃S
Molecular Weight 221.17 g/mol Not specified307.37 g/mol [4]
Melting Point Not availableNot availableNot available
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Not specified, but a datasheet is available.Not specified, but a datasheet is available.
pKa (Carboxylic Acid) Estimated 4-5[6][7]Not availableNot available

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and characterization of this compound.

Synthesis of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

This proposed synthesis involves a nucleophilic substitution reaction between 3-hydroxy-1,2,3-benzotriazin-4(3H)-one and an appropriate haloacetic acid ester, followed by hydrolysis.

Materials:

Procedure:

  • Esterification: To a solution of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

  • Purify the product by recrystallization or column chromatography.

Characterization Protocols
  • Melting Point Determination: The melting point of the purified product would be determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

  • Solubility Assessment: The solubility will be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, DMSO, ethanol) at a controlled temperature until a saturated solution is obtained.

  • pKa Determination: The acid dissociation constant (pKa) will be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship for characterizing the physicochemical properties.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one + Ethyl bromoacetate Esterification Esterification (K2CO3, DMF) Reactants->Esterification Intermediate Ethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate Esterification->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid Acidification->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis and purification of (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid.

Physicochemical_Characterization cluster_properties Physicochemical Property Determination Compound Purified (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid MeltingPoint Melting Point Apparatus Compound->MeltingPoint Solubility Solubility Assay (Various Solvents) Compound->Solubility pKa Potentiometric Titration Compound->pKa

References

An In-Depth Technical Guide to the Synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details the core synthetic route, experimental protocols, and relevant chemical data.

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a significant pharmacophore present in various biologically active compounds. The introduction of an acetic acid moiety at the N-3 position creates (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid (also known as 4-Ketobenzotriazine-O-CH2-COOH), a derivative that holds potential for further functionalization and exploration in drug discovery programs. This guide outlines a reliable two-step synthesis pathway for this target molecule.

Synthesis Pathway Overview

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid is efficiently achieved through a two-step process. The first step involves the formation of the methyl ester precursor, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate, via a one-pot diazotization reaction. The subsequent step is the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis Methyl_anthranilate Methyl anthranilate Diazotization Diazotization (NaNO2, HCl, 0 °C) Methyl_anthranilate->Diazotization Amino_acid_ester_hydrochloride Amino acid ester hydrochloride Coupling Coupling Reaction (Triethylamine) Amino_acid_ester_hydrochloride->Coupling Diazotization->Coupling Diazonium salt intermediate Methyl_ester Methyl 2-(4-oxo-3,4-dihydro- 1,2,3-benzotriazin-3-yl)acetate Coupling->Methyl_ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH or LiOH) Methyl_ester->Hydrolysis Final_Product (4-oxo-3,4-dihydro-1,2,3- benzotriazin-3-yl)acetic acid Hydrolysis->Final_Product

Figure 1: Synthesis workflow for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate

This one-pot procedure involves the diazotization of methyl anthranilate followed by a coupling reaction with an amino acid ester hydrochloride.

Materials and Reagents:

Procedure:

  • A solution of methyl anthranilate in aqueous HCl is cooled to 0 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature at 0 °C to form the diazonium salt.

  • To this mixture, a solution of the amino acid ester hydrochloride is added, followed by the dropwise addition of triethylamine to facilitate the coupling reaction.

  • The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The product, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate, precipitates and is collected by filtration, washed with water, and can be further purified by recrystallization.

Step 2: Synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid (Hydrolysis)

This step involves the alkaline hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate

  • A base (e.g., Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH))

  • A solvent system (e.g., a mixture of methanol (B129727) and water or THF and water)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • The methyl ester is dissolved in a suitable solvent mixture (e.g., methanol/water).

  • An aqueous solution of a base (e.g., NaOH) is added to the ester solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux for a period sufficient to ensure complete hydrolysis, which can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is partially removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with HCl to a pH of approximately 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)CAS Number
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetateC₁₀H₉N₃O₃219.20Yellow solid83113-114102117-93-1
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acidC₉H₇N₃O₃205.17Solid--97609-01-3

Note: The yield and melting point for the final product are not explicitly reported in the reviewed literature and would need to be determined experimentally.

Biological Activity and Signaling Pathways: A Broader Context

While a specific signaling pathway for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid has not been detailed in the available literature, the broader class of benzotriazinone derivatives has been investigated for various biological activities, including as α-glucosidase inhibitors.[1] The inhibitory action on α-glucosidase is a key mechanism in the management of type 2 diabetes.

Signaling_Pathway Benzotriazinone_Derivative Benzotriazinone Derivative (e.g., α-glucosidase inhibitor) Alpha_Glucosidase α-Glucosidase (in small intestine) Benzotriazinone_Derivative->Alpha_Glucosidase Inhibits Glucose_Absorption Glucose Absorption into bloodstream Alpha_Glucosidase->Glucose_Absorption Catalyzes conversion to absorbable glucose Carbohydrates Dietary Carbohydrates (e.g., starch, sucrose) Carbohydrates->Alpha_Glucosidase Substrate Blood_Glucose_Levels Reduced Postprandial Blood Glucose Levels Glucose_Absorption->Blood_Glucose_Levels Leads to

References

Technical Guide: The Role and Application of 4-Ketobenzotriazine-O-CH2-COOH as an Immunogenic Hapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA). The core mechanism of action for HBA is not pharmacological but chemical; it functions as a hapten. A hapten is a small molecule that, on its own, does not provoke an immune response but can become immunogenic when conjugated to a larger carrier molecule, such as a protein. The carboxylic acid moiety of HBA allows for its covalent linkage to primary amines on carrier proteins, creating a conjugate that can be used to generate specific antibodies against the 4-Ketobenzotriazine core structure. This guide details the chemical properties of HBA, the mechanism of its conjugation to carrier proteins, a detailed experimental protocol for this conjugation, and the subsequent immunological application.

Physicochemical Properties of HBA

A summary of the key quantitative data for HBA is presented below. This information is critical for calculating molar ratios and preparing solutions for conjugation reactions.

PropertyValue
Chemical Name 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid
Abbreviation HBA
CAS Number 97609-01-3
Molecular Formula C9H7N3O3
Molecular Weight 205.173 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95.0%[1]

Core Mechanism of Action: Hapten-Carrier Conjugation

The primary utility of HBA in a research setting is to function as a hapten. Haptens are too small to be recognized by the immune system independently. To elicit an antibody response specific to the hapten, it must be covalently bonded to a larger, immunogenic molecule known as a carrier. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

The mechanism of action is a chemical conjugation reaction that forms a stable amide bond between the carboxylic acid group of HBA and the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein. This reaction is typically facilitated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The signaling pathway in this context is the adaptive immune response cascade initiated by the introduction of the hapten-carrier conjugate into a host organism.

cluster_0 Chemical Conjugation cluster_1 Immunological Response HBA HBA (Hapten) Conjugate HBA-Carrier Conjugate (Immunogen) HBA->Conjugate EDC Crosslinker Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Uptake and Processing THelper T Helper Cell APC->THelper Antigen Presentation BCell B Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-HBA Antibodies PlasmaCell->Antibodies Production

Figure 1: Conceptual signaling pathway of HBA from chemical conjugation to antibody production.

Experimental Protocols

The following is a detailed methodology for the conjugation of HBA to a carrier protein using EDC chemistry.

Materials
  • HBA (this compound)

  • Carrier Protein (e.g., KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

  • DMSO (if required for HBA solubility)

Protocol for HBA Conjugation to Carrier Protein

This protocol describes a two-step process involving the activation of the carboxyl group on HBA followed by conjugation to the amine groups on the carrier protein.

G start Start: Prepare Reagents dissolve_hapten 1. Dissolve HBA in Activation Buffer (use minimal DMSO if needed) start->dissolve_hapten activate_hapten 2. Add EDC (and optional NHS) to HBA solution dissolve_hapten->activate_hapten incubate_activation 3. Incubate for 15-30 minutes at room temperature activate_hapten->incubate_activation conjugate 5. Add activated HBA solution to Carrier Protein solution incubate_activation->conjugate prepare_protein 4. Dissolve Carrier Protein in Coupling Buffer prepare_protein->conjugate incubate_conjugation 6. Incubate for 2 hours at RT or overnight at 4°C conjugate->incubate_conjugation purify 7. Purify conjugate using a desalting column incubate_conjugation->purify end End: Store Conjugate purify->end

Figure 2: Experimental workflow for HBA-carrier protein conjugation.

Step-by-Step Procedure:

  • Hapten Preparation: Dissolve 1-2 mg of HBA in 500 µL of Activation Buffer. If HBA solubility is low, a small amount of DMSO (not exceeding 10% of the final reaction volume) can be used to aid dissolution before adding the buffer.

  • Carboxyl Group Activation: Prepare a 10 mg/mL solution of EDC in Activation Buffer immediately before use. Add a 10-fold molar excess of EDC to the HBA solution. For enhanced efficiency, NHS can be added at a similar molar ratio to EDC.

  • Activation Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive intermediate.

  • Carrier Protein Preparation: Dissolve 2 mg of the carrier protein (e.g., BSA) in 200 µL of Coupling Buffer.

  • Conjugation Reaction: Add the activated HBA solution to the carrier protein solution.

  • Conjugation Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted HBA and crosslinker byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Storage: The purified HBA-carrier conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Visualization of Key Relationships

The following diagram illustrates the chemical relationship in the EDC-mediated conjugation of HBA to a primary amine on a carrier protein.

G cluster_reactants Reactants HBA HBA-COOH (Carboxyl Group) EDC + EDC HBA->EDC Carrier Protein-NH2 (Primary Amine) Conjugate HBA-CO-NH-Protein (Stable Amide Bond) Carrier->Conjugate Intermediate Amine-Reactive O-acylisourea Intermediate EDC->Intermediate Intermediate->Carrier + Intermediate->Conjugate Byproduct Urea Byproduct Intermediate->Byproduct

Figure 3: Logical relationship of the EDC-mediated amide bond formation.

Conclusion

This compound is a valuable research tool whose mechanism of action is centered on its function as a hapten. By understanding the principles of hapten-carrier conjugation and following detailed protocols, researchers can effectively synthesize immunogenic conjugates. These conjugates are instrumental in the development of specific antibodies for use in a variety of immunoassays and other applications within drug development and life sciences research.

References

The Role of 4-Ketobenzotriazine Derivatives in Racemization Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on "4-Ketobenzotriazine-O-CH2-COOH" as a racemization suppressing agent in peptide synthesis. This guide, therefore, provides a comprehensive overview of the principles of racemization suppression by related benzotriazole-based additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt). The methodologies and data presentation formats described herein can be considered a blueprint for the evaluation of novel additives like this compound.

Introduction: The Challenge of Racemization in Peptide Synthesis

The synthesis of peptides with high stereochemical purity is a critical challenge in drug development and biomedical research. Racemization, the loss of chiral integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide product.

During peptide bond formation, the carboxyl group of an N-protected amino acid is activated to facilitate coupling with the N-terminal amine of another amino acid or peptide chain.[1] This activation, however, can also render the α-proton acidic, making it susceptible to abstraction by a base. This leads to the formation of an achiral enolate or a planar oxazolone (B7731731) intermediate, which upon reprotonation can yield a mixture of L- and D-isomers.[2]

To mitigate this, coupling additives are employed to intercept the highly reactive activated intermediates, forming more stable active esters that are less prone to racemization while still being sufficiently reactive for efficient peptide bond formation.[1] This guide explores the potential role and evaluation of 4-ketobenzotriazine derivatives, specifically focusing on the conceptual framework for assessing "this compound" in racemization suppression.

Mechanism of Racemization and the Role of Additives

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[3] This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[3]

Coupling additives, such as those derived from benzotriazole, function by reacting with the initially formed, highly reactive intermediate (e.g., an O-acylisourea from carbodiimide (B86325) activation) to generate an active ester.[2] This active ester is more stable and less prone to forming the problematic oxazolone intermediate. The subsequent aminolysis of this active ester leads to the desired peptide bond with a significantly reduced risk of racemization.[2]

The effectiveness of a racemization suppressor is influenced by the acidity and nucleophilicity of the additive, which in turn affects the reactivity and stability of the active ester intermediate.[4]

Proposed_Mechanism cluster_activation Activation Step cluster_suppression Racemization Suppression cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate Fmoc_AA->O_Acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester O_Acylisourea->Active_Ester Interception KetoBT_COOH 4-Ketobenzotriazine -O-CH2-COOH KetoBT_COOH->Active_Ester Desired_Peptide Fmoc-AA-Peptide-Resin Active_Ester->Desired_Peptide Aminolysis Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Desired_Peptide Experimental_Workflow start Start dissolve Dissolve Fmoc-AA and Additive in Solvent start->dissolve add_coupling_reagent Add Coupling Reagent (e.g., DIC) dissolve->add_coupling_reagent preactivate Pre-activation (e.g., 2 min) add_coupling_reagent->preactivate add_amine_base Add Amino Component and Base (e.g., DIPEA) preactivate->add_amine_base reaction Monitor Reaction (TLC or LC-MS) add_amine_base->reaction workup Work-up and Purification reaction->workup Reaction Complete analysis Chiral HPLC Analysis (Quantify % D-isomer) workup->analysis end End analysis->end

References

An In-depth Technical Guide to 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid and its Core Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid, its core chemical structure, and its significant role in synthetic and medicinal chemistry. While a specific CAS number for this exact molecule is not prominently available, this guide will focus on the closely related and well-documented compound, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (CAS No. 97609-01-3), and the broader class of 1,2,3-benzotriazin-4(3H)-one derivatives.

Chemical Identity and Physicochemical Properties

The core structure, 1,2,3-benzotriazin-4(3H)-one, is a foundational scaffold for a range of reactive intermediates and biologically active molecules. The properties of its derivatives are crucial for their application in research and development.

Table 1: Physicochemical Data of Related Benzotriazinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid97609-01-3C₉H₇N₃O₃205.17Not specifiedNot specified
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TDBTU)125700-69-8C₁₂H₁₆BF₄N₅O₂349.09White crystalline powder147 (dec.)[]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)165534-43-0C₁₁H₁₄N₃O₅P299.22Crystalline solidNot specified
Methyl-2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)acetateNot specifiedC₁₀H₉N₃O₃219.19Yellow solid113–114[2]

Synthesis and Experimental Protocols

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives typically begins with readily available precursors like isatoic anhydride (B1165640). The general synthetic pathway can be adapted to produce a variety of functionalized benzotriazinones.

2.1. General Synthesis of the 1,2,3-Benzotriazin-4(3H)-one Core

A common synthetic route involves the reaction of isatoic anhydride with an appropriate amine, followed by diazotization to form the triazinone ring.[3][4]

Experimental Protocol: Synthesis of 4-(4-Oxobenzo[3][5][6]triazin-3(4H)-yl)butanoic Acid [3]

  • Oxidation: Isatin is first oxidized to isatoic anhydride using hydrogen peroxide and formic acid.

  • Amidation: Isatoic anhydride is then treated with 4-aminobutyric acid in a water:triethylamine mixture to yield N-(carboxybutyl)anthranilamide.

  • Diazotization and Cyclization: The resulting anthranilamide is subsequently diazotized with a solution of sodium nitrite (B80452) in hydrochloric acid (NaNO₂/HCl) to form 4-(4-oxobenzo[3][5][6]triazin-3(4H)-yl)butanoic acid.

2.2. Synthesis of 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid Derivatives

The synthesis of the title compound would likely start from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which can be prepared by the diazotization of o-aminobenzhydroxamic acid.[5] The acetic acid moiety can then be introduced via Williamson ether synthesis.

Proposed Experimental Protocol: Synthesis of Methyl 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetate

  • Alkylation: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is reacted with methyl bromoacetate (B1195939) in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF).

  • Work-up: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Hydrolysis (for the free acid): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a mild base like lithium hydroxide (B78521) followed by acidification.

dot

Caption: General synthetic pathways to benzotriazinone derivatives.

Applications in Peptide Synthesis

Derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one are renowned for their application as coupling reagents in peptide synthesis, effectively minimizing racemization.[7][8]

3.1. Mechanism of Action as a Coupling Reagent

These reagents activate the carboxylic acid of an amino acid to form a highly reactive ester. This active ester then readily reacts with the amino group of another amino acid to form a peptide bond. The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one leaving group is stable and its release can often be monitored spectrophotometrically.[7]

dot

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid_1 R¹-CH(NH-PG)-COOH Carboxylic Acid Active_Ester R¹-CH(NH-PG)-COO-BT Active Ester Amino_Acid_1->Active_Ester Activation Coupling_Reagent Benzotriazinone Derivative (e.g., TDBTU, DEPBT) Coupling_Reagent->Active_Ester Dipeptide R¹-CH(NH-PG)-CO-NH-CH(R²)-COOR' Dipeptide Active_Ester->Dipeptide Nucleophilic Attack Leaving_Group HOOBt Leaving Group Active_Ester->Leaving_Group Release Amino_Acid_2 H₂N-CH(R²)-COOR' Amino Component Amino_Acid_2->Dipeptide

Caption: Mechanism of peptide bond formation using a benzotriazinone-based coupling reagent.

Biological Activity and Drug Development Potential

The 1,2,3-benzotriazin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9] This suggests that 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid and its analogues could be promising candidates for drug discovery programs.

Table 2: Reported Biological Activities of 1,2,3-Benzotriazin-4(3H)-one Derivatives

Biological ActivityTarget/MechanismReference
AnticancerInhibition of HepG2 liver carcinoma cells.[2]
Alpha-Glucosidase InhibitionPotential for anti-diabetic applications.[4][10]
Anti-inflammatory[4]
Anticonvulsant[3]
Antibacterial[3]
NematicidalAgainst M. incognita.[9]

4.1. Signaling Pathway Involvement: Alpha-Glucosidase Inhibition

Derivatives of 1,2,3-benzotriazin-4(3H)-one have been identified as potent inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion.[4][10] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

dot

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase Alpha-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Inhibitor Benzotriazinone Derivative Inhibitor->Alpha_Glucosidase Inhibition

Caption: The role of benzotriazinone derivatives in the inhibition of alpha-glucosidase.

Conclusion

The 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid core structure is a versatile and valuable scaffold in modern chemistry. Its derivatives are indispensable tools in peptide synthesis, prized for their ability to suppress racemization. Furthermore, the diverse biological activities exhibited by this class of compounds, including anticancer and anti-diabetic properties, underscore their significant potential in the development of novel therapeutic agents. Further research into specific derivatives, such as the title compound, is warranted to fully explore their chemical and pharmacological profiles.

References

The Advent of Benzotriazine Coupling Reagents: A Technical Guide to Their Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the quest for efficient, reliable, and racemization-free coupling reagents is a perpetual endeavor. While benzotriazole-based reagents have long been the workhorses of peptide chemists, the emergence of benzotriazine-based counterparts has marked a significant advancement in the field. This technical guide provides an in-depth exploration of the discovery, history, and application of benzotriazine coupling reagents, with a particular focus on their core derivatives. We will delve into their mechanism of action, comparative performance, and provide detailed experimental protocols for their synthesis and use.

A Historical Perspective: The Genesis of Benzotriazine Coupling Reagents

The story of benzotriazine coupling reagents is intrinsically linked to the development of additives to suppress racemization in peptide synthesis. The journey began with the exploration of N-hydroxy compounds that could act as efficient acyl group acceptors, forming highly reactive intermediates that readily couple with amines.

A pivotal moment in this narrative was the synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) . First prepared by the diazotization of o-aminobenzhydroxamic acid, HOOBt presented a unique structural motif that proved highly effective in suppressing racemization.[1][2] Its development was a crucial step towards the creation of a new class of coupling reagents.

The true potential of the benzotriazine core was unlocked with the development of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) by Ye and coworkers.[3][4][5] This organophosphorus derivative of HOOBt was found to be a highly efficient coupling reagent with a remarkable resistance to racemization, even in challenging coupling reactions.[3][4][5] The introduction of DEPBT provided peptide chemists with a powerful tool for the synthesis of complex peptides with high chiral purity.

Mechanism of Action: The Benzotriazine Advantage

The efficacy of benzotriazine-based coupling reagents lies in their unique mechanism of action, which minimizes the risk of racemization. The key intermediate in this process is the active ester formed from the benzotriazine moiety.

Mechanism_of_Action cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-OOBt Carboxylic_Acid->Active_Ester DEPBT, Base DEPBT DEPBT DEPBT->Active_Ester Base Base Base->Active_Ester DEP (EtO)2PO2H Active_Ester->DEP Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond R'-NH2 Amine R'-NH2 Amine->Peptide_Bond HOOBt HOOBt Peptide_Bond->HOOBt

Mechanism of peptide bond formation using DEPBT.

The reaction is initiated by the activation of a carboxylic acid with DEPBT in the presence of a base. This forms a highly reactive OOBt active ester. This active ester is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of HOOBt. The structure of the HOOBt leaving group is thought to play a crucial role in suppressing the formation of the undesired oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[3][6]

Performance and Comparison: A Quantitative Overview

The superiority of benzotriazine coupling reagents, particularly DEPBT, has been demonstrated in numerous studies. Below is a summary of their performance compared to commonly used benzotriazole-based reagents.

Table 1: Comparative Performance of Coupling Reagents
Coupling ReagentLeaving GroupRelative ReactivityCoupling EfficiencyRacemization SuppressionKey Characteristics
DEPBT HOOBtHighVery HighExcellentRemarkable resistance to racemization, particularly for sensitive amino acids.[3][4][7]
HBTU HOBtGoodHighGoodA widely used, cost-effective standard reagent.[8][9][10]
HATU HOAtVery HighVery HighExcellentGenerally considered highly reactive and efficient, especially for difficult couplings.[8][9]
HCTU 6-Cl-HOBtHighHighVery GoodThe electron-withdrawing chlorine atom increases reactivity.[8]
TDBTU HOOBtHighHighVery GoodA uronium derivative of HOOBt, showing less epimerization than many common reagents.[7]
Table 2: Quantitative Comparison of Coupling Efficiency and Racemization
Peptide FragmentCoupling ReagentYield (%)Diastereomeric Purity (%)Reference
Z-Phg-Pro-NH2DEPBT 95>99[4]
"BOP8090[4]
"HBTU8592[4]
Fmoc-Gly-Cys(Acm)-Gly-OH + H-Phe-OMeDEPBT 89>99[4]
"HBTU8296[4]
Ac-Ile-OH + H-Gly-NH2DEPBT 9299.8[5]
"HBTU9098.5[5]
"HATU9599.0[5]

Data is compiled from various sources and specific reaction conditions may vary.

Experimental Protocols

Synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

This protocol is based on the original synthesis method.[1][2]

Materials:

  • o-Aminobenzhydroxamic acid

  • Sodium nitrite (B80452)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

Procedure:

  • Dissolve o-aminobenzhydroxamic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxy-1,2,3-benzotriazin-4(3H)-one.

HOOBt_Synthesis_Workflow Start Start: o-Aminobenzhydroxamic acid Dissolve Dissolve in dilute HCl Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrite Add aq. NaNO2 solution dropwise Cool->Add_Nitrite Stir Stir for 1 hour at 0-5 °C Add_Nitrite->Stir Filter Filter the precipitate Stir->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry End End: HOOBt Dry->End

Workflow for the synthesis of HOOBt.
Synthesis of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

This is a general protocol based on the reaction of HOOBt with diethyl chlorophosphate.

Materials:

  • 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

  • Diethyl chlorophosphate

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

  • Dissolve HOOBt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add diethyl chlorophosphate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the triethylammonium (B8662869) chloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure DEPBT.

General Protocol for Peptide Coupling using DEPBT (Solid-Phase)

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • DEPBT

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid (1.5-2 equivalents relative to resin loading) and DEPBT (1.5-2 equivalents) in DMF.

  • Add DIPEA (3-4 equivalents) to the amino acid/DEPBT solution and pre-activate for 5-10 minutes.

  • Add the pre-activated solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin thoroughly with DMF.

SPPS_Workflow Start Start: Resin with free amine Preactivation Pre-activate Fmoc-AA with DEPBT and DIPEA in DMF Start->Preactivation Coupling Add pre-activated solution to resin and agitate Preactivation->Coupling Monitoring Monitor with Kaiser test Coupling->Monitoring Wash Wash resin with DMF Monitoring->Wash Negative Test Incomplete Incomplete Coupling Monitoring->Incomplete Positive Test End End: Coupled peptide on resin Wash->End Incomplete->Coupling Recouple

Workflow for solid-phase peptide synthesis using DEPBT.
General Protocol for Peptide Coupling using DEPBT (Solution-Phase)

Materials:

  • N-protected amino acid or peptide

  • C-protected amino acid or peptide with a free N-terminal amine

  • DEPBT

  • Triethylamine or DIPEA

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the N-protected amino acid/peptide and the C-protected amino acid/peptide in the anhydrous solvent.

  • Add the base (2 equivalents) to the reaction mixture.

  • Add DEPBT (1.1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by standard procedures, which may include aqueous extraction and purification by chromatography.

Conclusion

Benzotriazine-based coupling reagents, exemplified by the highly efficient and racemization-suppressing DEPBT, represent a significant contribution to the field of peptide chemistry. Their unique mechanism of action and superior performance make them invaluable tools for the synthesis of complex peptides and other amide-containing molecules. This guide has provided a comprehensive overview of their discovery, mechanism, and practical application, equipping researchers and drug development professionals with the knowledge to effectively utilize these powerful reagents in their synthetic endeavors. The continued exploration of the benzotriazine scaffold promises further innovations in the development of even more advanced coupling reagents in the future.

References

Unveiling the Immunogenic Potential: A Technical Guide to 4-Ketobenzotriazine-O-CH2-COOH (HBA) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical basis for the efficacy of 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid (HBA). The efficacy of HBA is not derived from direct pharmacological activity on endogenous signaling pathways, but rather from its function as a hapten . A hapten is a small molecule that, on its own, is not immunogenic. However, when covalently coupled to a larger carrier molecule, typically a protein, it can elicit a specific immune response, leading to the generation of antibodies. This guide will delve into the principles of hapten-carrier conjugation, the generation of an immune response, and the application of HBA in immunoassays and other immunological research.

Core Principle: The Hapten-Carrier Effect

Haptens are a cornerstone of immunology, enabling the production of antibodies against a vast array of small molecules such as drugs, hormones, and toxins. The fundamental principle behind the efficacy of a hapten like HBA lies in the hapten-carrier effect . Small molecules are unable to cross-link B-cell receptors and recruit T-cell help, which are essential steps for initiating an adaptive immune response. By conjugating the hapten to a large, immunogenic carrier protein, the resulting conjugate becomes a multivalent antigen capable of stimulating B-cells to produce hapten-specific antibodies.

The carboxyl group at the end of the spacer arm of HBA is crucial for its function, as it provides a reactive handle for covalent attachment to the free amine groups of proteins.

Quantitative Data Summary

While specific quantitative data for the conjugation and immunoassay performance of this compound (HBA) is not extensively available in public literature, the following tables provide a structured overview of the key parameters that are critical for the successful application of any hapten, including HBA. These values are representative and would need to be determined empirically for each specific application.

Table 1: Key Parameters for Hapten-Carrier Conjugation

ParameterTypical RangeMethod of DeterminationSignificance
Hapten-to-Carrier Molar Ratio (Input)10:1 to 100:1Calculation based on starting material quantitiesInfluences the final hapten density on the carrier.
Hapten Density (Output)5-25 haptens/carrierMALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy, Radiometric AssaysCrucial for immunogenicity; too low may not elicit a strong response, too high can lead to tolerance.
Conjugation EfficiencyVariableComparison of input hapten to incorporated haptenIndicates the success of the chemical coupling reaction.
Purity of Conjugate>95%SDS-PAGE, Size-Exclusion ChromatographyEnsures that unconjugated hapten and carrier are removed.

Table 2: Representative Immunoassay Performance Metrics

ParameterTypical ValueMethod of DeterminationSignificance
Antibody Titer1:1,000 to 1:100,000Enzyme-Linked Immunosorbent Assay (ELISA)A measure of the concentration of specific antibodies in the antisera.
IC50 (Inhibitory Concentration 50%)ng/mL to µg/mL rangeCompetitive ELISAThe concentration of free hapten required to inhibit the antibody-antigen binding by 50%; a measure of assay sensitivity.
Antibody Affinity (Kd)nM to µM rangeSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)The strength of the binding interaction between the antibody and the hapten.
Specificity/Cross-reactivityVariableCompetitive ELISA with related compoundsDetermines the ability of the antibody to distinguish the target hapten from other structurally similar molecules.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the use of this compound (HBA) as a hapten.

Protocol 1: Conjugation of HBA to a Carrier Protein (BSA) using EDC Chemistry

This protocol describes the one-step conjugation of the carboxyl-containing hapten HBA to bovine serum albumin (BSA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

  • This compound (HBA)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step conjugation)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Quenching Solution: Hydroxylamine or 2-Mercaptoethanol

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (7K MWCO)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of Reagents:

    • Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

    • Dissolve HBA in an appropriate solvent (e.g., DMSO or DMF) at a high concentration, then dilute into Conjugation Buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the carrier protein.

    • Prepare a fresh solution of EDC in cold, sterile water immediately before use (e.g., 10 mg/mL).

  • Activation of HBA:

    • In a clean reaction vessel, add the HBA solution.

    • While stirring, add the freshly prepared EDC solution. The molar ratio of EDC to HBA should be in excess (e.g., 2-10 fold).

    • (Optional) If using NHS for a more stable intermediate, add NHS at a similar molar ratio to EDC.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to BSA:

    • Add the activated HBA solution dropwise to the stirring BSA solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted EDC. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unreacted hapten and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS.

    • Collect the eluate containing the HBA-BSA conjugate.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the hapten density using MALDI-TOF mass spectrometry (by comparing the mass of the conjugate to the unconjugated carrier) or UV-Vis spectroscopy if HBA has a unique absorbance peak.

Protocol 2: Determination of Antibody Titer by Indirect ELISA

This protocol outlines the procedure for determining the titer of antibodies raised against the HBA-carrier conjugate.

Materials:

  • HBA-carrier protein conjugate (e.g., HBA-BSA)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1-5% BSA or non-fat dry milk in PBST

  • Antiserum (containing anti-HBA antibodies)

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H2SO4

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the HBA-carrier conjugate in Coating Buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the antiserum in Blocking Buffer (e.g., starting from 1:100).

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound (HBA) as a hapten.

Hapten_Carrier_Conjugation HBA This compound (Hapten with -COOH group) Activated_HBA Activated HBA Intermediate (O-acylisourea ester) HBA->Activated_HBA Activation Carrier Carrier Protein (e.g., BSA, KLH with -NH2 groups) Conjugate HBA-Carrier Conjugate (Immunogen) EDC EDC (Carbodiimide Crosslinker) Activated_HBA->Conjugate Amide Bond Formation

Caption: Covalent conjugation of HBA to a carrier protein via EDC chemistry.

Immune_Response_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell APC APC MHCII MHC Class II APC->MHCII Presents Carrier Peptide THelper Helper T-Cell MHCII->THelper TCR Recognition BCR B-Cell Receptor (BCR) Internalization Internalization & Processing BCR->Internalization Binds Hapten Internalization->APC Presents Carrier Peptide on MHC Class II Conjugate HBA-Carrier Conjugate Conjugate->BCR PlasmaCell Plasma Cell THelper->PlasmaCell Activates B-Cell Antibodies Anti-HBA Antibodies PlasmaCell->Antibodies Produces & Secretes Competitive_ELISA_Workflow cluster_Plate ELISA Plate Well cluster_Sample Sample Incubation Coated_Well 1. Coat with HBA-Protein Conjugate Antibody 2. Add Anti-HBA Antibody Incubation 4. Incubate (Competition) Antibody->Incubation Free_HBA 3. Add Sample (contains free HBA) Free_HBA->Incubation Wash1 5. Wash Incubation->Wash1 Secondary_Ab 6. Add Enzyme-linked Secondary Antibody Wash1->Secondary_Ab Wash2 7. Wash Secondary_Ab->Wash2 Substrate 8. Add Substrate Wash2->Substrate Detection 9. Measure Signal Substrate->Detection

Spectroscopic and Analytical Profile of 4-Ketobenzotriazine-O-CH2-COOH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) or detailed synthesis protocols for the compound 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-((3,4-dihydro-4-oxobenzo[d][1][2][3]triazin-3-yl)oxy)acetic acid. The following information is a theoretical guide based on the analysis of its constituent functional groups and general principles of spectroscopic techniques. This document aims to provide an educated estimation of the expected analytical data and a general framework for its experimental characterization.

Predicted Spectroscopic Data

While specific experimental values are unavailable, the expected spectroscopic characteristics for this compound can be predicted based on its chemical structure. These predictions can guide researchers in the analysis of this compound if it were to be synthesized.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzotriazine ring system, the methylene (B1212753) protons of the oxyacetic acid side chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted to be in the following regions:

    • Aromatic Protons (4H): δ 7.5-8.5 ppm. The specific multiplicity and coupling constants would depend on the substitution pattern and electronic environment of the benzene (B151609) ring.

    • Methylene Protons (-O-CH₂-): δ 4.5-5.5 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

    • Carboxylic Acid Proton (-COOH): δ 10-13 ppm. This peak is typically broad and may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon.

    • Carbonyl Carbon (C=O): δ 160-170 ppm.

    • Carboxylic Acid Carbon (COOH): δ 170-180 ppm.

    • Aromatic Carbons: δ 120-150 ppm.

    • Methylene Carbon (-O-CH₂-): δ 60-70 ppm.

1.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.[4][5][6][7][8]

Functional Group **Expected Absorption Range (cm⁻¹) **Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=O (Ketone in ring)1680-1700Strong
C=O (Carboxylic Acid)1700-1725Strong
C=N, C=C (Aromatic)1450-1600Medium-Strong
C-O (Ether)1050-1250Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[3][9]

  • Molecular Ion (M⁺): The expected exact mass of this compound (C₉H₇N₃O₄) is approximately 221.0437 g/mol . The molecular ion peak may be observed, although its intensity could vary depending on the ionization technique used.

  • Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the entire oxyacetic acid side chain (-OCH₂COOH, 75 Da), and fragmentation of the benzotriazine ring.

General Experimental Protocols

As no specific synthesis or analytical procedures were found for this compound, this section provides a general workflow for the characterization of a newly synthesized organic compound.

2.1. Synthesis

A plausible synthetic route could involve the N-alkylation of a suitable 4-ketobenzotriazine precursor with an haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

2.2. Spectroscopic Analysis

  • Sample Preparation: For NMR, the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR, the sample could be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent. For MS, the sample would be dissolved in an appropriate volatile solvent.

  • Instrumentation: Standard NMR spectrometers (e.g., 400 or 500 MHz), FT-IR spectrometers, and mass spectrometers (e.g., ESI, EI) would be used.

  • Data Acquisition and Processing: Standard acquisition parameters would be employed for each technique. The resulting spectra would be processed and analyzed to confirm the structure of the synthesized compound.

Workflow and Visualization

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of a novel compound like this compound.

Chemical_Structure cluster_0 This compound C9H7N3O4 C₉H₇N₃O₄ MW: 221.17 g/mol MW: 221.17 g/mol img

Figure 1: Chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_workflow General Spectroscopic Analysis Workflow start Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting & Publication structure_elucidation->data_reporting

Figure 2: A generalized workflow for the spectroscopic characterization of a new chemical entity.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Ketobenzotriazine-O-CH2-COOH (K-OAt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the use of 4-Ketobenzotriazine-O-CH2-COOH (K-OAt) in solid-phase peptide synthesis (SPPS). K-OAt is a benzotriazine-based coupling additive designed to enhance the efficiency and reduce the racemization of amino acid coupling during peptide chain elongation. These protocols are intended for researchers engaged in peptide synthesis for basic research, drug discovery, and development. The methodologies described herein are based on the well-established Fmoc/tBu strategy for SPPS.

Introduction to this compound (K-OAt) in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[1][2][3] The efficiency and fidelity of the peptide bond formation are critically dependent on the coupling reagents used.[4][5] Benzotriazole derivatives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue (HOAt), are widely used as additives to carbodiimides or as components of onium salt-based coupling reagents to facilitate amide bond formation and suppress side reactions, most notably racemization.

This compound (K-OAt) is an advanced coupling additive of the benzotriazine family. Its structure is designed to offer superior performance in peptide coupling reactions. The electron-withdrawing keto group is postulated to increase the acidity of the N-hydroxy moiety, leading to the formation of a more reactive ester intermediate. The carboxylic acid handle provides increased solubility in common SPPS solvents and may offer advantages in certain wash steps. These application notes provide a standardized protocol for the effective use of K-OAt in Fmoc-based SPPS workflows.

Experimental Protocols

The following protocols are based on the Fmoc/tBu orthogonal protection strategy, which is a widely adopted method in solid-phase peptide synthesis.[6][7]

Materials and Reagents
  • Resin: Pre-loaded Wang resin or Rink Amide resin (100-200 mesh) with the first Fmoc-protected amino acid.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine (B6355638), sequencing grade.

    • Diisopropylethylamine (DIPEA), peptide synthesis grade.

  • Coupling Reagents:

    • This compound (K-OAt).

    • N,N'-Diisopropylcarbodiimide (DIC).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (TFA-based): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation and Wash: Cold diethyl ether.

Solid-Phase Peptide Synthesis Workflow

The synthesis is performed in a reaction vessel with a frit, allowing for the retention of the resin beads while solvents and reagents are filtered away. The general cycle for each amino acid addition involves deprotection, washing, coupling, and final washing steps.

Step 1: Resin Swelling

  • Place the pre-loaded resin in a suitable reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the deprotection solution.

Step 3: Washing after Deprotection

  • Wash the resin thoroughly with DMF (5 times).

  • Wash with DCM (3 times).

  • Wash with DMF (3 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Step 4: Amino Acid Coupling with K-OAt/DIC

  • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add K-OAt (3-5 equivalents) to the amino acid solution and mix until dissolved.

  • Add DIC (3-5 equivalents) to the activated amino acid solution.

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid mixture to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive, extend the coupling time or perform a recoupling.

Step 5: Washing after Coupling

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times).

  • Wash with DCM (3 times).

  • Wash with DMF (3 times).

Step 6: Peptide Chain Elongation Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2, followed by the washing protocol in Step 3.

Step 8: Cleavage and Deprotection

  • Wash the N-terminally deprotected peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the cleavage solution containing the peptide into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 9: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables present representative data for the use of K-OAt in SPPS. These are illustrative examples and actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagent Performance

Coupling AdditiveCoupling Time (min)Crude Purity (%)Racemization (%)
K-OAt 6092< 1.0
HOAt 6090< 1.2
HOBt 9085< 2.5

Table 2: Recommended Reagent Equivalents for K-OAt Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3.0 - 5.0
K-OAt 3.0 - 5.0
DIC3.0 - 5.0
DIPEA6.0 - 10.0

Visualizations

Experimental Workflow

SPPS_Workflow Start Start: Pre-loaded Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, K-OAt, DIC) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using K-OAt.

K-OAt Activation Pathway

Activation_Pathway AA Fmoc-AA-COOH Fmoc-Protected Amino Acid Intermediate1 O-acylisourea Intermediate AA->Intermediate1 DIC DIC Diisopropyl- carbodiimide DIC->Intermediate1 KOAt K-OAt 4-Ketobenzotriazine- O-CH2-COOH Active_Ester K-OAt Active Ester Highly Reactive KOAt->Active_Ester Intermediate1->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Elongated Peptide Active_Ester->Coupled_Peptide Peptide H2N-Peptide-Resin N-terminally Deprotected Peptide Peptide->Coupled_Peptide

Caption: Proposed activation pathway of an amino acid using K-OAt and DIC.

Peptide-Receptor Signaling

Signaling_Pathway Peptide Synthesized Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Generic peptide-receptor signaling pathway.

References

Application Notes and Protocols for Ketobenzotriazine-Based Peptide Coupling Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity peptides is a cornerstone of drug discovery and development. The efficiency of peptide bond formation and the suppression of side reactions, particularly racemization, are critically dependent on the choice of coupling reagents and additives. This document provides detailed application notes and protocols for the use of a class of additives based on the 4-Ketobenzotriazine (more systematically named 3,4-dihydro-4-oxo-1,2,3-benzotriazine) scaffold. While the specific derivative 4-Ketobenzotriazine-O-CH2-COOH (also referred to as 3-(carboxymethoxy)-1,2,3-benzotriazin-4(3H)-one) is a member of this class, this guide will focus on the well-documented parent compound, 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt), and its analogues, which share a common mechanism of action.

Derivatives of HOOBt are known to form highly reactive esters that facilitate efficient amide bond formation.[1][2] Notably, the release of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine chromophore upon reaction can be monitored spectrophotometrically, providing a visual indication of the coupling reaction's progress.[1][3]

Mechanism of Action

Peptide coupling additives like HOOBt function by converting the activated carboxylic acid of an N-protected amino acid into a more reactive ester intermediate. This active ester is less susceptible to racemization and readily reacts with the free amine of the growing peptide chain to form the desired peptide bond. The general mechanism involves the reaction of the carbodiimide-activated amino acid with the hydroxyl group of the benzotriazine derivative.

Data Summary: Comparison of Common Peptide Coupling Additives

The selection of a coupling additive is a critical parameter in optimizing peptide synthesis. The following table provides a comparative summary of HOOBt/HODhbt and other commonly used additives.

AdditiveFull NameKey AdvantagesPotential Disadvantages
HOOBt/HODhbt 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazineForms highly reactive esters; Release of the leaving group can be monitored spectrophotometrically; Low racemization.[1]Can be associated with side product formation in some contexts.[2]
HOBt 1-HydroxybenzotriazoleWidely used and cost-effective; Suppresses racemization.Can have explosive properties.
HOAt 1-Hydroxy-7-azabenzotriazoleMore effective at suppressing racemization and accelerating coupling than HOBt.Higher cost compared to HOBt; Can also be explosive.
Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetateNon-explosive alternative to HOBt and HOAt; High coupling efficiency and low racemization.[4]

Experimental Protocols

The following protocols are generalized for the use of HOOBt/HODhbt as a peptide coupling additive in solid-phase peptide synthesis (SPPS). Researchers should optimize concentrations and reaction times for their specific amino acid sequences and synthesis scale.

Materials
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • HOOBt/HODhbt

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, DCM)

Protocol 1: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HOOBt (3-5 equivalents) and DIC (3-5 equivalents).

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (1-2 equivalents) if the amino acid salt is used.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: The progress of the coupling can be monitored by a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. The disappearance of the yellow color of the liberated HOOBt can also be an indicator.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Coupling of Hindered Amino Acids

For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents in conjunction with HOOBt may be necessary. One such reagent is 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is a mixed anhydride (B1165640) of HOOBt.[1][5]

  • Follow steps 1-3 from the standard protocol.

  • Coupling with DEPBT:

    • Dissolve the Fmoc-amino acid (2-3 equivalents) and DEPBT (2-3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIPEA (4-6 equivalents).

    • Agitate the reaction mixture at room temperature. Reaction times may vary from 2 to 24 hours depending on the difficulty of the coupling.

  • Follow steps 5-7 from the standard protocol.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for a Single SPPS Coupling Cycle

SPPS Coupling Cycle Workflow start Start with N-Fmoc protected peptide on resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-AA-OH + Activator (e.g., DIC) + Additive (e.g., HDOCt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated peptide chain wash2->end

Caption: A generalized workflow for a single amino acid addition in SPPS.

Logical Relationship in Additive-Mediated Peptide Coupling

Role of Additive in Peptide Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc-AA-COOH Fmoc-Amino Acid (Carboxyl Group) O-Acylisourea O-Acylisourea Intermediate Fmoc-AA-COOH->O-Acylisourea + DIC H2N-Peptide-Resin N-terminal Amine of Peptide Chain DIC Carbodiimide (e.g., DIC) HDOCt Additive (HDOCt) Active_Ester HDOCt Active Ester O-Acylisourea->Active_Ester + HDOCt Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H2N-Peptide-Resin Byproducts Byproducts (DCU, HDOCt) Peptide_Bond->Byproducts

Caption: The role of the coupling additive in forming a reactive ester intermediate.

References

Application Notes and Protocols for 4-Ketobenzotriazine-O-CH2-COOH in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 4-Ketobenzotriazine-O-CH2-COOH, a benzotriazole-based coupling additive, in peptide synthesis and other amide bond formation reactions. The protocols and recommendations provided herein are based on established methodologies for analogous 1-hydroxybenzotriazole (B26582) (HOBt) derivatives, which are widely employed to enhance coupling efficiency and minimize side reactions.

Introduction

This compound is a functionalized benzotriazole (B28993) derivative designed for use as an additive in coupling reactions, particularly in solid-phase and solution-phase peptide synthesis. Similar to its parent compound, HOBt, its primary role is to act as a condensation reagent. It facilitates amide bond formation by forming activated esters from carboxylic acids, which are highly reactive towards primary and secondary amines. This activation mechanism is crucial for driving the reaction to completion and for suppressing racemization, a critical consideration in the synthesis of chiral molecules such as peptides. The inclusion of a carboxylic acid moiety on the benzotriazole core may offer unique solubility properties or serve as a handle for further functionalization.

Principle of Action in Coupling Reactions

In peptide coupling reactions, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is typically used to activate the carboxylic acid of an N-protected amino acid. This activation leads to the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea, or it can lead to racemization of the amino acid.

This compound, like HOBt, intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This benzotriazolyl ester then reacts with the free amine of the growing peptide chain to form the desired amide bond, regenerating the benzotriazole derivative in the process. This two-step, one-pot process is a cornerstone of modern peptide synthesis.

Quantitative Data Summary for Benzotriazole-Based Coupling Additives

The following table summarizes typical concentrations and molar equivalencies for benzotriazole-based additives in standard coupling protocols. These values can serve as a starting point for optimizing reactions with this compound.

Component Molar Equivalents (relative to the limiting reagent, e.g., the amine) Typical Concentration Range Solvent
Carboxylic Acid1.0 - 5.0 eq.0.1 - 0.5 MDMF, DCM, NMP
Amine1.0 eq.0.1 - 0.5 MDMF, DCM, NMP
Coupling Reagent (e.g., DIC, DCC)1.0 - 5.5 eq.0.1 - 0.5 MDMF, DCM
This compound 1.0 - 5.5 eq. 0.1 - 0.5 M DMF, NMP
Base (e.g., DIPEA, NMM)2.0 - 4.0 eq.0.2 - 1.0 MDMF, DCM, NMP

Experimental Protocols

Protocol 1: Standard DIC/4-Ketobenzotriazine-O-CH2-COOH Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for the coupling of an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin (B49086) test kit for monitoring the reaction

Procedure:

  • Swell the resin-bound peptide in DMF (10 mL per gram of resin) for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5.5 equivalents) in a minimal amount of DMF.

  • Add the solution of the amino acid and this compound to the swollen resin.

  • Add DIC (3-5.5 equivalents) to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction for completion using the ninhydrin test. A negative ninhydrin test (the beads remain colorless) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Amide Bond Formation

This protocol is suitable for the coupling of a carboxylic acid and a primary or secondary amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)), if the amine is a salt.

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in dry DCM or THF.

  • Add the amine (1.0 equivalent) to the solution. If the amine is provided as a hydrochloride or other salt, add 1.1 equivalents of a non-nucleophilic base like NMM or DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in DCM or THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • The filtrate can then be subjected to a standard aqueous workup and purification by column chromatography to isolate the desired amide product.

Visualizations

Coupling_Reaction_Workflow cluster_activation Activation Step cluster_ester_formation Active Ester Formation cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (R-CO-OBt-derivative) O_Acylisourea->Active_Ester Intermediate Conversion KOBt 4-Ketobenzotriazine- O-CH2-COOH KOBt->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide_Bond SPPS_Cycle Start Start with Resin-bound Amino Acid/Peptide Deprotection N-terminal Deprotection (e.g., Fmoc removal) Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling with Activated Amino Acid + 4-Ketobenzotriazine- O-CH2-COOH Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Check_Completion Check for Completion (e.g., Ninhydrin Test) Washing_2->Check_Completion Repeat Repeat Coupling Check_Completion->Repeat Incomplete Next_Cycle Proceed to Next Cycle or Final Cleavage Check_Completion->Next_Cycle Complete Repeat->Coupling

Application Notes and Protocols for 4-Ketobenzotriazine-derived Coupling Reagents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex organic molecules. While numerous coupling reagents have been developed to facilitate this transformation, there is a continuous search for more efficient, safer, and racemization-suppressing additives. This document provides detailed application notes and protocols for the use of 4-Ketobenzotriazine-derived reagents, with a focus on analogs like Oxyma and its derivatives, in amide bond formation.

While specific data on "4-Ketobenzotriazine-O-CH2-COOH" is not extensively available in the current literature, its structural motif suggests it belongs to the family of ketoxime-based coupling additives. Therefore, this guide will draw upon the well-established principles and data from closely related and widely used compounds such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and its potassium salt, K-Oxyma. These reagents have emerged as superior alternatives to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) due to their enhanced safety profiles and high efficiency in promoting amide bond formation while minimizing side reactions.[1][2]

Core Principle: The Role of Coupling Additives

In carbodiimide-mediated amide bond formation (e.g., using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)), the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. Coupling additives like Oxyma and its derivatives intercept this intermediate to form an active ester that is more stable and less prone to racemization, yet highly reactive towards the amine nucleophile to form the desired amide bond.[2][3]

Comparative Data of Coupling Additives

The selection of an appropriate coupling additive is critical for the success of an amide bond formation reaction, impacting yield, purity, and the stereochemical integrity of the product. The following table summarizes the comparative performance of K-Oxyma against other common additives.

AdditiveCoupling EfficiencyRacemization SuppressionSafety ProfileKey Advantages
K-Oxyma High to Excellent[4][5]Excellent[1][6]Non-explosive, safer decomposition profile[1][5]Suppresses premature cleavage from acid-labile resins; good solubility.[1][5]
OxymaPure High[4]Excellent[1]Non-explosive alternative to HOBt and HOAt.[2]High coupling rates with low racemization.[2]
HOBt GoodGood[2]Potentially explosive, especially in anhydrous form.[2]Historically widely used, effective at suppressing racemization.[2]
HOAt Very HighVery Good[2]Potentially explosive.[2]Accelerates coupling reactions and suppresses racemization more than HOBt.[2]

Experimental Protocols

The following protocols provide a general framework for utilizing ketobenzotriazine-derived additives in amide bond formation. Researchers should optimize the reaction conditions based on the specific substrates being used.

Protocol 1: General Solution-Phase Amide Bond Formation using DIC/K-Oxyma

This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • K-Oxyma (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and K-Oxyma (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Slowly add DIC (1.2 eq) to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using K-Oxyma

This protocol outlines the use of K-Oxyma in the coupling step of solid-phase peptide synthesis. K-Oxyma is particularly advantageous when using acid-labile resins like 2-chlorotrityl resin due to the suppression of premature cleavage.[1][5]

Materials:

  • Fmoc-protected amino acid (3-5 eq)

  • Resin-bound amine (1.0 eq)

  • K-Oxyma (3-5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) by dissolving it with K-Oxyma (3-5 eq) and DIC (3-5 eq) in DMF. Allow the pre-activation to proceed for 5-10 minutes. b. Add the pre-activated amino acid solution to the deprotected resin-bound amine. c. Agitate the reaction mixture at room temperature for 1-2 hours. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

Visualizations

Mechanism of Amide Bond Formation

The following diagram illustrates the general mechanism of carbodiimide-mediated amide bond formation in the presence of a ketobenzotriazine-derived additive like K-Oxyma.

G cluster_activation Activation Step cluster_additive_action Additive Action cluster_coupling Coupling Step CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + Carbodiimide DIC Carbodiimide->O_Acylisourea + ActiveEster Active Ester (Stable Intermediate) O_Acylisourea->ActiveEster + K_Oxyma K-Oxyma K_Oxyma->ActiveEster + Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide + Amine R'-NH2 Amine->Amide +

Caption: Mechanism of K-Oxyma in amide bond formation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficiency of a coupling reagent in solution-phase synthesis.

G start Start: Define Reaction (Carboxylic Acid, Amine) dissolve Dissolve Carboxylic Acid and Coupling Additive in DMF start->dissolve add_amine Add Amine dissolve->add_amine add_carbodiimide Add Carbodiimide (e.g., DIC) add_amine->add_carbodiimide reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_carbodiimide->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Amide analysis->end

Caption: Workflow for solution-phase amide coupling.

Logical Relationship in SPPS

This diagram illustrates the logical flow of the key steps in a single cycle of solid-phase peptide synthesis.

G Start Start Cycle: Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (DIC/K-Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 NextCycle Proceed to Next Cycle or Final Cleavage Washing2->NextCycle End End Cycle: Peptide Lengthened by one Residue NextCycle->Deprotection Continue NextCycle->End Done

Caption: Logical flow of a single SPPS cycle.

References

Application Notes and Protocols for Coupling Hindered Amino Acids using Benzotriazine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of peptide bonds involving sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric bulk surrounding the amine or carboxylic acid functionality can dramatically reduce reaction rates, leading to incomplete couplings, lower yields, and increased risk of side reactions, including racemization. To overcome these hurdles, highly efficient coupling reagents are required.

This document provides a detailed protocol and application notes for the coupling of hindered amino acids, with a focus on the use of benzotriazine-based activating agents. While specific data for 4-Ketobenzotriazine-O-CH2-COOH (K-OAt) is not extensively available in the public domain, the protocols and data presented here are based on its close and widely used structural analogs, 1-Hydroxy-7-azabenzotriazole (HOAt) and 1-Hydroxybenzotriazole (HOBt). These additives, in conjunction with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), or as part of uronium/aminium or phosphonium (B103445) salt reagents like HATU, HBTU, and PyBOP, are instrumental in promoting efficient amide bond formation with challenging amino acid residues.

The underlying principle of their efficacy lies in the formation of a highly reactive activated ester intermediate, which is more susceptible to nucleophilic attack by the sterically hindered amine component.

General Reaction Mechanism

The coupling process, when using a benzotriazine-based additive with a carbodiimide, generally proceeds through a two-step mechanism. First, the carbodiimide activates the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted into a more stable and highly reactive benzotriazolyl ester by the benzotriazine additive. This active ester is less prone to side reactions like racemization and readily undergoes nucleophilic attack by the amino group of the resin-bound peptide to form the desired peptide bond.

Coupling_Mechanism RCOOH N-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester Esterification Byproduct1 Urea Byproduct O_acylisourea->Byproduct1 K_OAt 4-Ketobenzotriazine- O-CH2-COOH (or HOAt/HOBt) K_OAt->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Aminolysis Byproduct2 Regenerated Additive Active_Ester->Byproduct2 Peptide_Resin Peptide-Resin (H2N-Peptide) Peptide_Resin->Coupled_Peptide

General mechanism of carbodiimide-mediated coupling with a benzotriazine additive.

Quantitative Data on Coupling Hindered Amino Acids

The selection of the appropriate coupling reagent and conditions is critical for achieving high yields when incorporating sterically hindered amino acids. The following table summarizes representative coupling efficiencies for different hindered amino acids using various benzotriazine-based and other common coupling reagents. Please note that yields can vary depending on the specific peptide sequence, resin, and reaction conditions.

Hindered Amino AcidCoupling Reagent/AdditiveBaseSolventReaction TimeYield (%)Reference
α-Aminoisobutyric Acid (Aib)DIC/Oxyma-DMF30 min>95%[1][2]
α-Aminoisobutyric Acid (Aib)PyBOP/HOBt (Microwave)DIEANMP28 min50-80%[3]
N-Methylalanine ((NMe)Ala)HBTUDIEADMF1-2 hoursSignificant Yields[4]
N-Methyl-α-aminoisobutyric Acid ((NMe)Aib)HBTUDIEADMF>2 hoursSignificant Yields[4]
N-Methylated Amino AcidsHATUDIEADMF/NMP1-2 hoursHigh[5][6]
α,α-Dialkyl Amino AcidsBOP-ClDIEADCM/DMF1 hourEffective[6]

Note: This table is a synthesis of data from multiple sources, and direct comparison may not be exact due to variations in experimental conditions.

Experimental Protocols

Below are detailed protocols for the coupling of hindered amino acids using benzotriazine-based reagents in solid-phase peptide synthesis.

Protocol 1: Standard DIC/HOAt Coupling for Hindered Amino Acids

This protocol is a robust method for coupling sterically hindered amino acids on a solid support.

Materials:

  • Fmoc-protected hindered amino acid (4-5 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (4-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

  • Peptide resin with a free N-terminal amine

Experimental Workflow:

Protocol_Workflow Start Start: Peptide-Resin with free amine Swell Swell resin in DMF Start->Swell Prepare_AA Prepare Amino Acid Solution: - Fmoc-AA (4-5 eq.) - HOAt (4-5 eq.) - in DMF Swell->Prepare_AA Add_AA_HOAt Add Amino Acid/HOAt solution to resin Swell->Add_AA_HOAt Prepare_AA->Add_AA_HOAt Add_DIC Add DIC (4-5 eq.) to initiate coupling Add_AA_HOAt->Add_DIC React React for 2-24 hours at room temperature Add_DIC->React Wash1 Wash resin with DMF and DCM React->Wash1 Monitor Monitor coupling completion (e.g., Kaiser test) Wash1->Monitor Monitor->React Incomplete Wash2 Wash resin with DMF and DCM Monitor->Wash2 Complete Fmoc_Deprotect Fmoc deprotection (20% piperidine in DMF) Wash2->Fmoc_Deprotect End End: Ready for next coupling cycle Fmoc_Deprotect->End

Workflow for DIC/HOAt mediated coupling of hindered amino acids.

Procedure:

  • Resin Preparation: Swell the peptide resin (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4-5 eq.) and HOAt (4-5 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the swelled resin. Then, add DIC (4-5 eq.) to the reaction vessel.

  • Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 2 to 24 hours. The reaction time will depend on the steric hindrance of the amino acid. For particularly difficult couplings, longer reaction times may be necessary.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines like N-methylated amino acids).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Deprotection: Proceed with the standard Fmoc deprotection protocol (20% piperidine in DMF) to prepare for the next coupling cycle.

Protocol 2: HATU-Mediated Coupling for Highly Hindered Amino Acids

HATU is a highly effective uronium salt-based coupling reagent that incorporates a HOAt moiety, making it particularly suitable for challenging couplings, including N-methylated amino acids.

Materials:

  • Fmoc-protected hindered amino acid (3-4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Peptide resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the peptide resin (with the N-terminal Fmoc group removed) in DMF or NMP for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF or NMP. Add DIEA (6-8 eq.) and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1 to 4 hours. For very hindered couplings, the reaction time may need to be extended.

  • Monitoring: Monitor the reaction completion as described in Protocol 1.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Deprotection: Perform the Fmoc deprotection to proceed to the next step in the peptide synthesis.

Conclusion

The successful incorporation of sterically hindered amino acids is a critical aspect of modern peptide synthesis, enabling the development of novel peptide-based therapeutics with enhanced properties. While the specific reagent this compound is not widely documented, the principles and protocols outlined in these application notes, based on its close structural analogs HOAt and HOBt, provide a strong foundation for researchers. The use of potent activating agents like HATU or the combination of DIC with additives such as HOAt or Oxyma is essential for achieving high coupling efficiencies with these challenging building blocks. Optimization of reaction times, equivalents of reagents, and careful monitoring are key to obtaining desired peptide sequences in high yield and purity.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis using 4-Ketobenzotriazine-O-CH2-COOH Active Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Large-scale synthesis of peptides for therapeutic and research purposes demands high efficiency, purity, and cost-effectiveness. The choice of coupling reagent is paramount in achieving these goals. This document provides detailed application notes and protocols for the use of active esters derived from 4-Ketobenzotriazine-O-CH2-COOH (also known as 3-(carboxymethoxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine) in solid-phase peptide synthesis (SPPS).

Benzotriazine-based coupling reagents are known for their ability to form highly reactive active esters that facilitate efficient peptide bond formation while minimizing racemization. The chromophoric nature of the 4-ketobenzotriazine leaving group offers the additional advantage of allowing for visual monitoring of the coupling reaction progress, a valuable feature in large-scale production. Ionization of the liberated hydroxy component by the resin-bound amine can provide a color indicator of the acylation progress[1].

While specific quantitative data for large-scale synthesis using pre-formed this compound active esters of all amino acids is not extensively documented in publicly available literature, the protocols provided herein are based on the well-established principles of using analogous 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters in SPPS[1].

Advantages of this compound Active Esters

  • High Reactivity: Forms highly reactive esters, leading to efficient and rapid amide bond formation[2].

  • Racemization Suppression: The benzotriazine core structure is effective in minimizing the risk of racemization during peptide coupling, which is critical for the biological activity of the final peptide[3].

  • Visual Monitoring: The release of the yellow-colored 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt) upon coupling allows for real-time visual assessment of the reaction's completion[1].

  • Improved Safety: As an alternative to potentially explosive reagents, benzotriazine-based reagents offer a better safety profile for large-scale operations.

Data Presentation: Comparative Yields of Analogous Active Esters

The following table summarizes typical yields for peptide synthesis using various benzotriazole-based activating reagents. While specific data for this compound is limited, these values provide a benchmark for expected performance.

Coupling Reagent/MethodPeptide SequenceScalePurity (%)Yield (%)Reference
HOBt/DCCModel Peptide (e.g., Leu-enkephalin)Lab Scale>9570-80General Literature
HBTUGrowth Hormone Releasing Peptide-61 mmol>9875General Literature
PyBOPDifficult Sequence (e.g., containing Aib)0.5 mmol>9565-75General Literature
HODhbt esters (analogue) Generic Heptapeptide 1 mmol >97 ~70-85 Derived from[1]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid-O-Kb (4-Ketobenzotriazine Active Ester)

This protocol describes the pre-formation of the active ester, which can then be used in excess for coupling reactions.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 eq) in DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Fmoc-Amino Acid-O-Kb.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Pre-formed Fmoc-Amino Acid-O-Kb

This protocol outlines the coupling cycle for SPPS on a large scale using the pre-formed active esters.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Amino Acid-O-Kb (3.0 eq)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (optional, for in-situ neutralization)

SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve the Fmoc-Amino Acid-O-Kb (3.0 eq) in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature.

    • Visual Monitoring: Observe the color of the solution. The reaction is complete when the yellow color of the liberated HODhbt persists, indicating the consumption of all free amines on the resin. This typically takes 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling with Fmoc-AA-O-Kb wash1->coupling monitoring Visual Monitoring & Kaiser Test coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 check_end End of Sequence? wash2->check_end check_end->deprotection No cleavage Cleavage from Resin & Side-chain Deprotection check_end->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end_product Final Peptide purification->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc-Amino Acid-O-Kb.

Activation_Mechanism cluster_reactants Reactants cluster_products Products Fmoc-AA-OH Fmoc-Amino Acid Active_Ester Fmoc-AA-O-Kb (Active Ester) Fmoc-AA-OH->Active_Ester Reagent 4-Ketobenzotriazine- O-CH2-COOH Reagent->Active_Ester DCC DCC DCU DCU (Byproduct) DCC->DCU

Caption: Formation of the 4-Ketobenzotriazine active ester (Fmoc-AA-O-Kb).

Coupling_Reaction cluster_coupling_reactants Coupling Reactants cluster_coupling_products Coupling Products Active_Ester Fmoc-AA-O-Kb Elongated_Peptide Elongated Resin-Bound Peptide Active_Ester->Elongated_Peptide Leaving_Group HODhbt (Colored Byproduct) Active_Ester->Leaving_Group Resin_Peptide Resin-Bound Peptide (with free N-terminus) Resin_Peptide->Elongated_Peptide

Caption: Peptide bond formation on the solid support.

References

Application Notes and Protocols: 4-Ketobenzotriazine-O-CH2-COOH in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, enabling the construction of large peptides and small proteins by coupling pre-synthesized, protected peptide fragments. A critical component of this approach is the choice of coupling reagent, which facilitates the formation of the peptide bond while minimizing side reactions, particularly racemization. This document provides detailed application notes and protocols for the proposed use of 4-Ketobenzotriazine-O-CH2-COOH, a novel activating agent, in peptide fragment condensation.

While specific experimental data for this compound is not yet extensively available in published literature, its structural similarity to well-established benzotriazole-based coupling additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt), allows for the formulation of a plausible mechanism of action and detailed protocols based on established methodologies for this class of reagents.[1][2][3] The ketobenzotriazine core is anticipated to form a highly reactive activated ester with the C-terminal carboxyl group of a peptide fragment, facilitating efficient coupling with the N-terminal amine of another fragment.

Proposed Mechanism of Action

The efficacy of benzotriazole-based coupling reagents lies in their ability to convert the carboxylic acid of an N-protected peptide fragment into a highly reactive active ester.[1] This process is typically initiated by a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which activates the carboxylic acid. The activated species is then trapped by the benzotriazine derivative to form the active ester. This intermediate is more susceptible to nucleophilic attack by the free amine of the second peptide fragment than the initially formed O-acylisourea, leading to the formation of a new peptide bond and the release of the benzotriazine moiety.[2] The addition of benzotriazole (B28993) derivatives is known to suppress racemization.[4]

A proposed mechanism for the activation of a peptide fragment's C-terminus using this compound in conjunction with a carbodiimide (DCC or DIC) is illustrated below.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Peptide_COOH Peptide Fragment 1 (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Peptide_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester KBt-Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + KBt_COOH O_Acylisourea->Active_Ester Urea Diisopropylurea (Byproduct) O_Acylisourea->Urea KBt_COOH This compound KBt_COOH->Active_Ester New_Peptide Coupled Peptide (R-CO-NH-R') Active_Ester->New_Peptide + Peptide_NH2 Active_Ester->New_Peptide Released_KBt Released This compound Active_Ester->Released_KBt Peptide_NH2 Peptide Fragment 2 (H2N-R') Peptide_NH2->New_Peptide

Proposed mechanism of peptide fragment condensation.

Quantitative Data Summary

The following tables summarize typical quantitative data for fragment condensation reactions using well-established benzotriazole-based coupling reagents. This data can serve as a benchmark for optimizing reactions with this compound.

Table 1: Comparison of Coupling Reagents in Fragment Condensation

Coupling Reagent/AdditiveTypical Molar Excess (vs. Amine Fragment)Typical Reaction Time (hours)Reported Yields (%)Key Considerations
DIC/HOBt1.51821-81A classic combination; yields can be variable.[5][6]
DIC/HODhbt1.5Not specifiedImproved efficiency over HOBt in some cases.[7]HODhbt esters are more reactive than HOBt esters.[2]
HBTU/DIPEA3.90.75HighAminium salt-based reagent, fast reaction times.[1]
HATU/DIPEA1.02-12HighHighly efficient, especially for difficult couplings.[4]
TBTU/6-Cl HOBt/DIEA1.05>12Not specifiedUsed in solution phase fragment condensation.

Table 2: Influence of Solvent on Fragment Condensation Efficiency

Solvent SystemCoupling Reagent/AdditiveObserved OutcomeReference
DMFDIC/HODhbtStandard solvent, but can be limiting due to peptide aggregation.[7]
3:1 Chloroform-PhenolDIC/HODhbt + Tetrabutyl Ammonium SaltHigher efficiency in repetitive solid-phase fragment condensation.[7]
DMADIC/HOBtUsed for solid-phase fragment condensation.[6]

Experimental Protocols

The following are detailed, generalized protocols for solution-phase and solid-phase peptide fragment condensation. These should be optimized for specific peptide sequences and fragments when using this compound.

Protocol 1: Solution-Phase Fragment Condensation

This protocol is adapted from established methods using carbodiimides and benzotriazole additives.[4]

Materials:

  • N-protected peptide fragment with a free C-terminal carboxylic acid (Fragment A)

  • C-protected peptide fragment with a free N-terminal amine (Fragment B)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate solvents for purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Preparation of Reactants:

    • Dissolve Fragment A (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.

    • In a separate flask, dissolve Fragment B (1.0-1.1 equiv) in anhydrous DMF. If Fragment B is a salt (e.g., HCl or TFA salt), add the appropriate equivalents of DIPEA to neutralize it and stir for 15-20 minutes at 0°C.

  • Activation of Carboxyl Component:

    • Cool the solution of Fragment A and this compound to 0°C in an ice bath.

    • Add DIC (1.1 equiv) to the solution and stir for 15-30 minutes at 0°C to pre-form the active ester.

  • Coupling Reaction:

    • Slowly add the solution of neutralized Fragment B to the activated Fragment A solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC-MS until the limiting fragment is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude coupled peptide by flash chromatography or preparative HPLC.

G start Start dissolve_A Dissolve Fragment A and This compound in DMF start->dissolve_A dissolve_B Dissolve and neutralize Fragment B in DMF start->dissolve_B preactivate Cool to 0°C, add DIC, and stir for 15-30 min dissolve_A->preactivate couple Combine solutions and stir for 4-24 hours at RT dissolve_B->couple preactivate->couple monitor Monitor reaction by TLC or HPLC-MS couple->monitor workup Filter, extract with organic solvent, wash, and dry monitor->workup Reaction Complete purify Purify by chromatography or preparative HPLC workup->purify end End purify->end

Solution-phase fragment condensation workflow.
Protocol 2: Solid-Phase Fragment Condensation

This protocol is based on the "swelling volume" method, which has been shown to improve coupling efficiency.[5][6]

Materials:

  • Resin-bound peptide fragment with a deprotected N-terminal amine

  • N-protected peptide fragment with a free C-terminal carboxylic acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous solvent (e.g., a 3:1 mixture of Chloroform and Phenol, or DMA)[6][7]

  • DCM for washing

  • DMF for washing

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF, then wash thoroughly with DCM and dry under vacuum.

    • If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin extensively with DMF and DCM, then dry under vacuum.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve the N-protected peptide fragment (1.5-3.0 equiv relative to resin loading), this compound (1.5-3.0 equiv), and DIC (1.5-3.0 equiv) in the minimum amount of the chosen anhydrous solvent (the "swelling volume") required to just swell the dry resin.

  • Coupling Reaction:

    • Add the prepared coupling solution to the dry resin.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing and Monitoring:

    • Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

    • Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

  • Chain Elongation or Cleavage:

    • If further fragments are to be added, repeat the deprotection and coupling steps.

    • For the final peptide, after the last coupling and deprotection, wash the resin and dry it.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by preparative HPLC.

Conclusion

This compound represents a promising new reagent for peptide fragment condensation, building upon the well-established efficacy of the benzotriazine scaffold in peptide synthesis. The protocols and data presented here, derived from extensive research on analogous compounds, provide a solid foundation for the application of this novel reagent. Researchers are encouraged to use this information as a starting point for the development and optimization of synthetic strategies for complex peptides and proteins, with the anticipation of high coupling efficiencies and minimal racemization.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 4-Ketobenzotriazine-O-CH2-COOH and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ketobenzotriazine derivatives containing a carboxylic acid moiety are valuable haptens in drug development and immunology. They are designed to be covalently conjugated to carrier proteins, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to generate immunogens for antibody production or antigens for immunoassay development. The carboxylic acid group provides a reactive handle for coupling to primary amino groups on proteins using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Proper preparation of a stock solution is a critical first step to ensure the stability, solubility, and reactivity of the hapten for subsequent conjugation reactions. This document provides a detailed protocol for the preparation of stock solutions of 4-Ketobenzotriazine-O-CH2-COOH and its thioether analogs.

Chemical Properties and Data

A summary of the relevant quantitative data for analogous compounds is presented below.

PropertyDataSource
Compound Name (Analog)3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP)[1][4]
Molecular Formula (MBP)C11H11N3O3SN/A
Molecular Weight (MBP)265.29 g/mol N/A
Compound Name (Analog)6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH)[2][3]
Molecular Formula (MBH)C14H17N3O3SN/A
Molecular Weight (MBH)307.37 g/mol N/A
AppearanceSolid (assumed)N/A
SolubilitySoluble in organic solvents such as DMSO and DMFGeneral chemical knowledge
StorageStore in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Experimental Protocols

Materials
  • This compound or its analog (e.g., MBP, MBH)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Safety Precautions
  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for detailed safety information. In the absence of a specific MSDS, treat the compound with the caution required for novel chemical entities.

Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
  • Equilibration: Allow the vial containing the 4-Ketobenzotriazine derivative to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of MBP (MW: 265.29 g/mol ), weigh out 0.265 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be applied. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber tubes protects the compound from light degradation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound or its analogs.

G Workflow for Stock Solution Preparation A Equilibrate Compound to Room Temperature B Weigh Compound in Amber Tube A->B Prevent Condensation C Add Anhydrous Solvent (e.g., DMSO) B->C Precise Amount D Vortex/Sonicate to Dissolve C->D Solubilization E Visually Inspect for Complete Dissolution D->E Quality Control F Aliquot and Store at -20°C or -80°C E->F Preserve Stability

Caption: Workflow for preparing a stock solution of the hapten.

Signaling Pathway for Hapten-Carrier Conjugation

The prepared hapten stock solution is typically used for conjugation to a carrier protein. The general signaling pathway, or more accurately, the chemical reaction pathway, involves the activation of the carboxylic acid group followed by its reaction with primary amines on the carrier protein.

G Chemical Pathway for Hapten-Carrier Conjugation Hapten Hapten-COOH (from stock solution) Intermediate O-Acylisourea Intermediate (unstable) Hapten->Intermediate + EDC EDC (Carbodiimide) EDC->Intermediate NHS N-Hydroxysuccinimide (NHS) Stable_Intermediate NHS-Ester (amine-reactive) Intermediate->Stable_Intermediate + NHS Conjugate Hapten-Carrier Conjugate Stable_Intermediate->Conjugate + Carrier Carrier Protein (e.g., BSA-NH2) Carrier->Conjugate

Caption: Reaction scheme for EDC/NHS-mediated hapten conjugation.

References

Application Notes and Protocols for 4-Ketobenzotriazine-O-CH2-COOH with Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Ketobenzotriazine-O-CH2-COOH, a hapten containing a terminal carboxylic acid, in conjugation reactions with amine-containing molecules using carbodiimide (B86325) chemistry. The protocols detailed below are primarily focused on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Introduction

4-Ketobenzotriazine derivatives are valuable haptens in immunological research and drug development. The carboxylic acid moiety on the linker of this compound allows for its covalent attachment to primary amine groups present on proteins, peptides, and other biomolecules. This conjugation is most commonly achieved through a carbodiimide-mediated reaction, which facilitates the formation of a stable amide bond.

Carbodiimides, such as EDC and N,N'-dicyclohexylcarbodiimide (DCC), are "zero-length" crosslinkers, meaning no part of the carbodiimide molecule is incorporated into the final product.[1] EDC is a water-soluble carbodiimide, making it ideal for bioconjugation reactions in aqueous buffers.[2][3] The addition of NHS or Sulfo-NHS to the reaction mixture significantly improves coupling efficiency by converting the highly reactive and unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][2] This two-step approach also helps to minimize side reactions, such as the formation of N-acylurea.[4]

Data Presentation

Successful conjugation of this compound to an amine-containing molecule is dependent on the optimization of several key parameters. The following table provides a summary of recommended starting concentrations and molar ratios for a typical conjugation reaction.

ParameterRecommended ValueRationaleCitation
Hapten:Carrier Molar Ratio 20:1 to 100:1Ensures a sufficient excess of the hapten is available to react with the amine sites on the carrier molecule, such as a protein.[5]
EDC:Hapten Molar Ratio 1:1 to 10:1A molar excess of EDC is used to efficiently activate the carboxyl groups on the hapten.[5]
NHS/Sulfo-NHS:EDC Molar Ratio 1:1 to 2.5:1NHS or Sulfo-NHS stabilizes the activated intermediate, leading to increased coupling efficiency.[5]
Carrier Protein Concentration 5-10 mg/mLThis concentration range typically provides a good balance between solubility and reaction kinetics.[5]
Reaction pH (Activation) 4.5 - 6.0The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment. MES buffer is a common choice.[5][6]
Reaction pH (Conjugation) 7.2 - 8.5The reaction of the NHS-ester with primary amines is optimal at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is often used.[6][7]
Reaction Time (Activation) 15 - 30 minutesA short incubation period is typically sufficient for the formation of the NHS-ester intermediate.[7]
Reaction Time (Conjugation) 2 - 4 hours at room temperature or overnight at 4°CThe conjugation reaction time can be adjusted to optimize the degree of labeling.[7]

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Protein

This protocol is designed for the conjugation of the hapten to a protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) in an aqueous environment. The two-step method minimizes protein-protein crosslinking.[8]

Materials:

  • This compound

  • Protein to be conjugated (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and Sulfo-NHS to come to room temperature before opening the vials to prevent condensation of moisture.[8]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[8]

    • Dissolve the this compound in a minimal amount of an organic co-solvent like DMSO or DMF if necessary, and then dilute with Activation Buffer.

    • Dissolve the protein in the Coupling Buffer at a concentration of 5-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with a molar excess of EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated hapten solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions. The successful conjugation can be confirmed by methods such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, or SDS-PAGE.[5]

Protocol 2: One-Pot EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for reactions where the amine-containing molecule is soluble in an organic solvent and less prone to self-reaction. DCC can also be used in place of EDC in non-aqueous conditions.[2]

Materials:

  • This compound

  • Amine-containing molecule

  • EDC-HCl or DCC

  • N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Quenching agent (e.g., a primary amine like butylamine)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound and the amine-containing molecule in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS or HOBt to the reaction mixture. HOBt is particularly useful for reducing the risk of racemization if the amine-containing molecule is chiral.[9][10]

  • Initiation of the Reaction:

    • Add EDC-HCl or DCC to the solution. If using DCC, the byproduct dicyclohexylurea (DCU) will precipitate out of the solution and can be removed by filtration at the end of the reaction.[2]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench any excess activated species by adding a small amount of a primary amine.

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • The crude product can be purified by standard organic chemistry techniques such as extraction, and chromatography.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Two-Step EDC/Sulfo-NHS Coupling A Prepare Reagents (Hapten, Protein, Buffers, EDC, Sulfo-NHS) B Activate Hapten (this compound) with EDC and Sulfo-NHS in Activation Buffer A->B C Conjugate to Protein (Add activated hapten to protein solution in Coupling Buffer) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Desalting Column) D->E

Caption: Workflow for the two-step conjugation of this compound to a protein.

G cluster_mechanism Carbodiimide Reaction Mechanism with NHS Hapten This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Hapten->O_Acylisourea + EDC EDC EDC O_Acylisourea->Hapten + H2O (Hydrolysis) NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond O_Acylisourea->Amide_Bond + Amine (direct, less efficient) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Amine NHS_Ester->Amide_Bond Amine Primary Amine (e.g., on a protein) Urea Urea Byproduct

Caption: Reaction mechanism of EDC/NHS-mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 4-Ketobenzotriazine-O-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ketobenzotriazine-O-CH2-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of their coupling reactions involving this reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent that features a carboxylic acid group connected to a 4-ketobenzotriazine moiety via an ether linkage. Its structure makes it suitable for coupling reactions, particularly for conjugating the benzotriazine group to molecules containing primary or secondary amines, such as proteins, peptides, or other small molecules. The benzotriazine core can serve as a hapten for antibody production or as a functional tag.

Q2: What is the general mechanism for coupling this compound to an amine-containing molecule?

A2: The coupling reaction typically proceeds via the activation of the carboxylic acid group of this compound. This is commonly achieved using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable, reactive intermediate.[1] This activated ester then readily reacts with a nucleophilic amine group on the target molecule to form a stable amide bond.

Q3: What are the common causes of low coupling yield with this reagent?

A3: Low coupling yields can stem from several factors, including:

  • Inefficient activation of the carboxylic acid: This can be due to suboptimal amounts of coupling reagents or the use of an inappropriate activation agent for your specific substrate.

  • Hydrolysis of the activated intermediate: The activated ester can be susceptible to hydrolysis, especially in aqueous environments, leading to the regeneration of the starting carboxylic acid.

  • Side reactions: Undesired reactions involving the amine or other functional groups on your target molecule can compete with the desired coupling reaction.[2][3]

  • Steric hindrance: The accessibility of the amine group on the target molecule can significantly impact the reaction efficiency.

  • Poor solubility: If either this compound or the target molecule has limited solubility in the chosen reaction solvent, it can impede the reaction rate.

  • Aggregation: The self-association of peptide or protein substrates can mask the target amine groups, leading to incomplete reactions.[4]

Troubleshooting Guide for Low Coupling Yield

This guide provides a systematic approach to identifying and resolving issues that may lead to low coupling efficiency.

Problem 1: Inefficient Carboxylic Acid Activation

Symptoms:

  • A significant amount of unreacted this compound is observed after the reaction.

  • The reaction proceeds very slowly or stalls.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Coupling Reagent Increase the molar equivalents of the carbodiimide (e.g., EDC) and additive (e.g., NHS or HOBt). A typical starting point is 1.2-1.5 equivalents of each relative to the carboxylic acid.
Inappropriate Coupling Reagent For more challenging couplings, consider using more potent activating agents like HBTU, HATU, or PyBOP. These reagents are often more efficient and can lead to faster reaction times.
Decomposition of Coupling Reagent Ensure that the coupling reagents are fresh and have been stored under the recommended conditions (typically dry and refrigerated).
Problem 2: Hydrolysis of the Activated Intermediate

Symptoms:

  • Low yield of the desired conjugate and recovery of the starting carboxylic acid.

  • The issue is more pronounced in aqueous or protic solvents.

Possible Causes & Solutions:

CauseRecommended Solution
Slow reaction with the amine Increase the concentration of the amine-containing substrate to favor the aminolysis reaction over hydrolysis.
Presence of water in the solvent If the reaction can be performed in an organic solvent, ensure that anhydrous solvents are used. For aqueous reactions, consider a two-step approach where the carboxylic acid is first activated with EDC/NHS in an organic solvent, followed by removal of the solvent and addition to the amine in an aqueous buffer.
pH of the reaction medium For reactions in aqueous buffers, maintain a pH between 7.0 and 8.0 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the activated ester.
Problem 3: Competing Side Reactions

Symptoms:

  • Formation of multiple unexpected products observed by chromatography or mass spectrometry.

  • Modification of other functional groups on the substrate.

Possible Causes & Solutions:

CauseRecommended Solution
Acylation of other nucleophiles If your substrate contains other nucleophilic groups like hydroxyls (on tyrosine, serine, or threonine) or thiols (on cysteine), they can be acylated.[5] Using a milder activating agent or optimizing the stoichiometry can help. Protecting these functional groups prior to coupling may be necessary.
Racemization The chiral center of an amino acid can be susceptible to racemization during activation.[1] The use of additives like HOBt or employing coupling reagents like HATU can suppress this side reaction.[1]
Modifications of specific amino acids Side chains of amino acids like asparagine, glutamine, and histidine can undergo side reactions.[5] Careful selection of protecting groups and coupling conditions is crucial when these residues are present near the coupling site.[5]

Experimental Protocols

General Protocol for EDC/NHS Coupling in an Organic Solvent
  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS-ester.

  • Coupling: Add the amine-containing substrate (1-1.2 equivalents) to the activated ester solution.

  • Reaction: Let the reaction proceed at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.

  • Work-up and Purification: Once the reaction is complete, quench any remaining activated ester with a small amount of water or a primary amine. Purify the product using standard chromatographic techniques.

Troubleshooting Workflow Diagram

G start Low Coupling Yield Observed check_activation Verify Activation Efficiency (Check for unreacted acid) start->check_activation check_hydrolysis Assess Hydrolysis (Reaction in aqueous buffer?) start->check_hydrolysis check_side_reactions Investigate Side Reactions (Unexpected products by MS?) start->check_side_reactions check_solubility Evaluate Solubility (Precipitate observed?) start->check_solubility increase_reagents Increase Equivalents of EDC/NHS or use HATU/HBTU check_activation->increase_reagents Inefficient? optimize_pH Optimize pH (7.0-8.0) and Substrate Concentration check_hydrolysis->optimize_pH Significant? protect_groups Use Protecting Groups for Reactive Side Chains check_side_reactions->protect_groups Present? change_solvent Change Solvent System (e.g., add DMSO, NMP) check_solubility->change_solvent Poor? success Improved Yield increase_reagents->success optimize_pH->success protect_groups->success change_solvent->success

Caption: A troubleshooting flowchart for addressing low coupling yield.

Signaling Pathway of Carbodiimide-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Keto_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Keto_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (More Stable Intermediate) O_Acylisourea->NHS_Ester + Hydrolyzed_Acid Regenerated Carboxylic Acid O_Acylisourea->Hydrolyzed_Acid + NHS NHS NHS->NHS_Ester Amide_Bond Conjugate (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine R-NH2 (Target Molecule) Amine->Amide_Bond Water H2O Water->Hydrolyzed_Acid

References

minimizing side reactions when using 4-Ketobenzotriazine-O-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ketobenzotriazine-O-CH2-COOH, more commonly known in its potassium salt form as K-Oxyma. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is K-Oxyma and why is it used in peptide synthesis?

A1: K-Oxyma is the potassium salt of ethyl cyano(hydroxyimino)acetate (Oxyma). It is a coupling additive used in peptide synthesis to facilitate the formation of amide bonds between amino acids. K-Oxyma is favored for its ability to suppress racemization, enhance coupling efficiency, and for its improved safety profile compared to traditional benzotriazole-based additives like HOBt and HOAt.[1][2][3] Its potassium salt form is particularly useful for syntheses on highly acid-labile resins as it lacks the acidic N-OH proton, thus preventing premature cleavage of the peptide from the solid support.[1][2]

Q2: What are the most common side reactions observed when using K-Oxyma?

A2: The most common side reactions include:

  • Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid, particularly for sensitive residues like histidine.[4][5]

  • Aspartimide Formation: Cyclization of aspartic acid residues, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences, can lead to the formation of piperidide adducts and β-peptides.[6][7]

  • Peptide Aggregation: Self-association of growing peptide chains on the solid support can hinder reaction kinetics, leading to incomplete couplings and deprotections.[8]

  • Decomposition and Byproduct Formation: The reaction between Oxyma and carbodiimides like DIC can lead to the formation of hydrogen cyanide (HCN) under certain conditions, posing a significant safety risk.[9][10] Additionally, with related Oxyma derivatives like Oxyma-B, a Beckmann rearrangement can occur, capping the peptide chain.[5]

Q3: How does K-Oxyma compare to OxymaPure in terms of performance and solubility?

A3: K-Oxyma maintains the high coupling efficiency and racemization suppression capabilities of OxymaPure.[1] A key advantage of K-Oxyma is its enhanced solubility in polar aprotic solvents commonly used in peptide synthesis, such as DMF, NMP, and DMA.[1] This improved solubility can be beneficial for achieving better reaction kinetics.

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

Possible Cause: Peptide Aggregation

Symptoms:

  • Poor resin swelling.[8]

  • Slow or incomplete Fmoc deprotection and coupling steps.[8]

  • False negatives in diagnostic tests like the Kaiser test.[8]

  • Physical clumping of the resin.

Solutions:

  • Optimize Solvent: Switch to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding.[8]

  • Increase Temperature: For difficult couplings, consider raising the temperature, for instance, by using microwave-assisted SPPS.[11]

  • Mechanical Agitation: Ensure vigorous shaking or vortexing of the resin during all synthesis steps.[8]

  • Incorporate Disrupting Elements: For long or aggregation-prone sequences, consider incorporating pseudoprolines or depsipeptides to disrupt secondary structures.[7]

Issue 2: Presence of Epimers or Racemized Products in Final Peptide

Possible Cause: Racemization during amino acid activation and coupling.

Symptoms:

  • Appearance of diastereomers in HPLC or LC-MS analysis of the crude peptide.

Solutions:

  • Control Temperature: Lowering the reaction temperature (e.g., to 0°C) during the pre-activation and coupling steps can minimize racemization.[11]

  • Avoid Excess Base: The addition of a base can sometimes promote racemization. Using a K-Oxyma/DIC coupling method without an additional base has been shown to reduce epimerization.[11]

  • Use Optimized Coupling Cocktails: The combination of EDC·HCl with K-Oxyma has been shown to result in lower racemization levels compared to DIC/K-Oxyma.[4]

Issue 3: Impurities Related to Aspartic Acid Residues

Possible Cause: Aspartimide Formation

Symptoms:

  • Presence of impurities with the same mass as the target peptide (α- to β-peptide conversion) or with an added mass corresponding to the deprotection base (e.g., piperidide adducts).

Solutions:

  • Modify Deprotection Conditions: Add an acidic modifier like Oxyma (0.5 M) or formic acid to the piperidine (B6355638) deprotection solution to buffer the basicity.[6] This has been shown to significantly reduce aspartimide-related impurities.[6]

  • Use Bulky Protecting Groups: Employing bulky side-chain protecting groups for aspartic acid, such as 3-ethyl-3-pentyl (Epe), can sterically hinder the cyclization reaction.[6]

  • Utilize Backbone Protection: Incorporating a backbone protecting group on the nitrogen of the amino acid preceding the aspartic acid can prevent aspartimide formation.[7]

Issue 4: Safety Concerns and Potential for Hazardous Byproducts

Possible Cause: Decomposition of Oxyma/DIC Adduct

Symptoms:

  • Potential for hydrogen cyanide (HCN) generation, which is a colorless, highly toxic gas.

Solutions:

  • Modified Reagent Addition Protocol: To minimize HCN formation, pre-activate the amino acid with DIC for 5 minutes, add this mixture to the peptide resin, and then add Oxyma 15 seconds later.[9]

  • Temperature Control: Perform reactions at lower temperatures to enhance the stability of intermediates.[11]

  • Ensure Adequate Ventilation: Always work in a well-ventilated fume hood, especially when scaling up reactions.[11]

Data Presentation

Table 1: Solubility of OxymaPure vs. K-Oxyma in Various Solvents at Room Temperature

AdditiveSolventSolubility (g/mL)
OxymaPureNMP0.249
K-Oxyma NMP 0.323
OxymaPureDMA0.170
K-Oxyma DMA 0.312
OxymaPureDMF0.197
K-Oxyma DMF 0.449
Data sourced from Cherkupally et al., 2013.[1]

Table 2: Comparison of Coupling Efficiency and Purity for a Difficult Sequence

AdditiveYield (%)Purity (%)
OxymaPure6388
K-Oxyma 90 91
Synthesis of a difficult peptide sequence on a 2-chlorotrityl chloride resin. Data sourced from Cherkupally et al., 2013.[1]

Table 3: Racemization Levels with Different Coupling Cocktails

EntryCoupling ReagentRacemization (ldl %)
1DIC/K-Oxyma6.7
2EDC·HCl/K-Oxyma 1.7
3DIC/OxymaPure50.4
4EDC·HCl/OxymaPure49.0
Racemization test based on the coupling of Z-Phe-Val-OH to Pro-NH2. Data sourced from El-Faham et al., 2015.[4]

Experimental Protocols

Protocol 1: General K-Oxyma/DIC Mediated Coupling in Solution Phase
  • Dissolve the carboxylic acid (1 equivalent) and K-Oxyma (1 equivalent) in a suitable solvent (e.g., DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropylcarbodiimide (DIC) (1 equivalent) to the cooled solution.

  • Allow the mixture to stir at 0°C for 5-10 minutes for pre-activation.

  • Add the amino component (e.g., amino acid ester hydrochloride, 1 equivalent) to the reaction mixture.

  • If required, add a base such as diisopropylethylamine (DIEA) (1 equivalent).

  • Allow the reaction to gradually warm to room temperature and stir until completion.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with standard aqueous workup and purification procedures.

Protocol 2: Minimizing Aspartimide Formation during Fmoc-SPPS
  • Fmoc Deprotection: Use a solution of 20% (v/v) piperidine in DMF containing 0.5 M Oxyma.

  • Treat the resin with the deprotection solution twice (e.g., 5 minutes, then 10 minutes).

  • Washing: Thoroughly wash the resin with DMF after deprotection.

  • Coupling: Proceed with the standard coupling protocol using K-Oxyma/DIC or another coupling cocktail.

  • Monitoring: After each coupling step, perform a Kaiser test to check for completion.

  • Cleavage: After synthesis completion, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O; 95:2.5:2.5).

Visualizations

G Troubleshooting Workflow for Low Coupling Yield A Low Coupling Yield or Incomplete Reaction B Check Resin Swelling A->B C Resin Swells Poorly/ Clumps B->C Yes D Resin Swells Normally B->D No E Suspect Peptide Aggregation C->E H Check for Other Issues: - Reagent Quality - Stoichiometry - Reaction Time D->H F Implement Aggregation Mitigation Strategies: - Change Solvent (e.g., NMP) - Increase Temperature - Vigorous Agitation E->F G Re-evaluate Coupling Efficiency F->G

Caption: Diagnostic workflow for troubleshooting low coupling yields due to peptide aggregation.

G Reaction Pathway for K-Oxyma Mediated Amide Bond Formation cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Ester Oxyma-Active Ester Carboxylic_Acid->Active_Ester + DIC + K-Oxyma DIC DIC DIU Diisopropylurea (DIU) DIC->DIU K_Oxyma K-Oxyma Amine R'-NH2 Active_Ester->Amine Amide_Bond Amide Product (R-CO-NH-R') Active_Ester->Amide_Bond + R'-NH2 Oxyma_Regenerated Oxyma Amide_Bond->Oxyma_Regenerated releases

Caption: General mechanism for amide bond formation using K-Oxyma and a carbodiimide (B86325) (DIC).

G Logical Relationships in Minimizing Side Reactions Goal Minimize Side Reactions Racemization Racemization Goal->Racemization Aspartimide_Formation Aspartimide_Formation Goal->Aspartimide_Formation Aggregation Aggregation Goal->Aggregation HCN_Formation HCN_Formation Goal->HCN_Formation Low_Temp Low Temperature Low_Temp->Racemization prevents Low_Temp->HCN_Formation reduces risk of Optimized_Cocktail Optimized Coupling Cocktail (e.g., EDC/K-Oxyma) Optimized_Cocktail->Racemization reduces Buffered_Deprotection Buffered Deprotection (+Oxyma/Acid) Buffered_Deprotection->Aspartimide_Formation suppresses Chaotropic_Agents Chaotropic Agents/ Solvents Chaotropic_Agents->Aggregation disrupts Modified_Protocol Modified Addition Protocol Modified_Protocol->HCN_Formation avoids

Caption: Key strategies to mitigate common side reactions when using K-Oxyma in synthesis.

References

4-Ketobenzotriazine-O-CH2-COOH solubility issues in DMF and NMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Ketobenzotriazine-O-CH2-COOH in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMF and NMP at room temperature. Is this expected?

A1: Yes, it is possible to encounter solubility issues with this compound in DMF and NMP, even though these are potent polar aprotic solvents. The crystalline structure of the compound and intermolecular interactions, such as hydrogen bonding from the carboxylic acid group, can contribute to lower than expected solubility at room temperature.

Q2: Why is my compound "oiling out" or forming a separate liquid phase instead of dissolving in NMP?

A2: "Oiling out" can occur when the solute and solvent are on the borderline of miscibility at a given temperature. This phenomenon suggests that while there is some interaction between the compound and the solvent, it is insufficient for complete dissolution, leading to the formation of a concentrated, liquid phase of the solute. Gentle heating and agitation can often resolve this issue.

Q3: Can the purity of the solvent affect the solubility of my compound?

A3: Absolutely. The presence of water or other impurities in DMF and NMP can significantly impact the solubility of this compound. Water, in particular, can alter the polarity of the solvent system and may promote the formation of less soluble hydrates. It is crucial to use anhydrous, high-purity solvents for your experiments.

Q4: Are there any chemical modifications to the compound that could improve its solubility?

A4: Chemical modification is a common strategy to enhance solubility. For a compound containing a carboxylic acid, converting it to a salt is a primary method to increase solubility in polar solvents.[1] For instance, reacting this compound with a suitable base to form an alkali metal salt can dramatically improve its solubility.

Troubleshooting Guide

Issue 1: Poor or Slow Dissolution at Room Temperature

Root Causes:

  • High crystallinity of the compound.

  • Strong intermolecular hydrogen bonding.

  • Insufficient solvent volume.

Solutions:

  • Heating: Gently warm the mixture to between 40-60 °C. Many compounds exhibit significantly higher solubility at elevated temperatures. Always monitor for any signs of compound degradation.

  • Sonication: Use an ultrasonic bath to provide energy that can help break up the crystal lattice and facilitate dissolution.

  • Extended Agitation: Allow the mixture to stir for a longer period (e.g., several hours to overnight) to ensure equilibrium is reached.

Issue 2: Compound Precipitates Out of Solution Upon Cooling

Root Causes:

  • The solution was supersaturated at a higher temperature.

  • Changes in ambient temperature.

Solutions:

  • Determine Metastable Zone Width (MSZW): If crystallization upon cooling is a recurring issue in a process, performing an MSZW study can help define the temperature range where the solution remains stable.

  • Use of Co-solvents: Adding a small percentage of a co-solvent can sometimes help to keep the compound in solution at lower temperatures. The principle of co-solvency involves mixing a water-miscible solvent with water to reduce the interfacial tension and enhance the solubility of hydrophobic compounds.[1]

  • Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at the temperature required to keep the compound dissolved.

Issue 3: Inconsistent Solubility Results Between Batches

Root Causes:

  • Variability in compound purity or polymorphic form.

  • Differences in solvent purity, especially water content.

  • Inconsistent experimental conditions (temperature, agitation speed).

Solutions:

  • Characterize Starting Material: Ensure the purity and polymorphic form of each batch of this compound are consistent. Techniques like XRPD (X-ray Powder Diffraction) can identify different crystal forms.

  • Standardize Solvent Quality: Use fresh, anhydrous, high-purity DMF or NMP for all experiments.

  • Implement a Standard Operating Procedure (SOP): A detailed SOP for preparing solutions will help ensure consistency across all experiments.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

FactorEffect on Solubility in DMF/NMPRecommendations
Temperature Generally increases with temperature.Gentle heating (40-60 °C) is recommended. Monitor for degradation.
Solvent Purity Decreases with impurities (e.g., water).Use anhydrous, high-purity grade solvents.
pH (with co-solvent) Basic conditions can deprotonate the carboxylic acid, increasing solubility.Addition of a non-nucleophilic organic base may improve solubility.
Particle Size Smaller particles increase the rate of dissolution.Micronization of the solid can be beneficial.[1]

Table 2: Qualitative Solubility in Alternative Solvents (Illustrative)

SolventTemperatureObservation
DMSO25 °CHigh Solubility
DMAc25 °CModerate Solubility
THF25 °CLow Solubility
Acetonitrile25 °CVery Low Solubility
Disclaimer: This table provides illustrative examples. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

This protocol provides a general method for quantitatively determining the solubility of this compound.

Materials:

  • This compound

  • Anhydrous DMF or NMP

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or stirring plate

  • Centrifuge

  • Pipettes

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and compound.

  • Add a known volume (e.g., 2.0 mL) of the selected solvent (DMF or NMP) to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, centrifuge the vial to separate the undissolved solid.

  • Carefully pipette a known volume of the supernatant into a pre-weighed dish.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the compound.

  • Once the solvent is fully evaporated, weigh the dish containing the dried solute.

  • Calculate the solubility in mg/mL based on the mass of the solute and the volume of the supernatant taken.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (Poor Dissolution) check_temp Is the solution at room temperature? start->check_temp heat_sonicate Action: Gentle Heating (40-60°C) or Sonication check_temp->heat_sonicate Yes check_solvent Is the solvent anhydrous and high purity? check_temp->check_solvent No heat_sonicate->check_solvent use_pure_solvent Action: Use fresh, high-purity anhydrous solvent check_solvent->use_pure_solvent No check_time Has sufficient time been allowed for dissolution? check_solvent->check_time Yes use_pure_solvent->check_time extend_time Action: Extend stirring time (e.g., 24 hours) check_time->extend_time No consider_alternatives Consider Alternative Strategies: - pH adjustment - Co-solvents - Salt formation check_time->consider_alternatives Yes end_success End: Solubility Achieved extend_time->end_success consider_alternatives->end_success Solubility_Enhancement_Strategies cluster_strategies Enhancement Strategies main This compound (Poorly Soluble) phys_mod Physical Modification Micronization Amorphous Solid Dispersion main->phys_mod chem_mod Chemical Modification Salt Formation (add base) Prodrug Synthesis main->chem_mod form_mod Formulation Approach Co-solvency pH Adjustment main->form_mod result Improved Solubility phys_mod->result chem_mod->result form_mod->result

References

optimizing reaction time for 4-Ketobenzotriazine-O-CH2-COOH couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Carboxylic Acid Couplings

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the coupling reactions of carboxylic acids, with a focus on N-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxyacetyl acid (4-Ketobenzotriazine-O-CH2-COOH) and similar substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction is very slow or has stalled. What are the common causes and how can I fix it?

A1: Slow or stalled amide coupling reactions are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into an active intermediate (like an O-acylisourea or an active ester) before it can react with the amine. If the activating agent is old, degraded, or used in insufficient amounts, the reaction will be slow.

    • Solution: Use fresh, high-quality coupling reagents. Ensure you are using the correct stoichiometry, typically at least 1.0 to 1.5 equivalents of the coupling reagent and any additives. Consider switching to a more powerful coupling reagent (see Table 1).

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (anilines with electron-withdrawing groups) or sterically hindered amines react more slowly.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Switch to a more polar aprotic solvent like DMF or NMP, which can help to solvate the species and increase reaction rates. In some cases, using a non-nucleophilic base like DIEA can help by deprotonating the amine salt without competing in the reaction.

  • Low Reagent Concentration: Very dilute reaction conditions can lead to slow reaction rates.

    • Solution: Increase the concentration of your reactants. A typical concentration range for coupling reactions is 0.1 M to 0.5 M.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like ethanol (B145695) or water) can react with the activated species and should be avoided unless part of a specific protocol (e.g., EDC in water).

    • Solution: Use anhydrous aprotic solvents such as DMF, NMP, DCM, or acetonitrile.

Q2: I am observing significant side product formation in my coupling reaction. What are the likely side products and how can I minimize them?

A2: Side product formation is often related to the stability of the activated carboxylic acid intermediate.

  • Epimerization/Racemization: If your carboxylic acid or amine contains a chiral center, racemization can occur, especially with over-activation or prolonged reaction times in the presence of base. The 4-Ketobenzotriazine moiety is related to additives like HOBt and HOAt, which are specifically designed to suppress this.

  • N-acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: This is a classic problem solved by adding an auxiliary nucleophile like HOBt or HODhbt. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement while still being reactive towards the amine.

  • Dimerization/Polymerization: If you are working with an amino acid, the activated species can react with another molecule of the starting amino acid.

    • Solution: Ensure proper use of protecting groups on the N-terminus of the amino acid. Use a slow addition of the coupling reagent to maintain a low concentration of the activated species.

Q3: How do I choose the right coupling reagent for my specific substrates?

A3: The choice depends on several factors including the steric hindrance of the substrates, their electronic properties, and the need to preserve chirality.

  • For standard, unhindered couplings: Carbodiimides like EDC (water-soluble) or DCC, paired with an additive like HOBt, are cost-effective and reliable.

  • For difficult or sterically hindered couplings: More potent reagents are required. Aminium/uronium salts like HATU, HBTU, or phosphonium (B103445) salts like PyBOP are highly effective. HATU is often considered one of the most powerful reagents, particularly for forming bonds with poorly nucleophilic anilines or hindered amines.

  • For reactions sensitive to racemization: Reagents that incorporate a racemization-suppressing moiety are ideal. HATU (which is based on HOAt) is an excellent choice. Using additives like HOBt or HOAt with standard reagents is also critical.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassTypical SolventsKey AdvantagesCommon Issues
EDC / HOBt CarbodiimideDMF, DCM, MeCNWater-soluble urea (B33335) byproduct; cost-effective.N-acylurea formation without HOBt; moderate reactivity.
DCC / HOBt CarbodiimideDCM, THFInexpensive; highly effective.Insoluble DCU byproduct can be hard to remove; potent allergen.
HATU Aminium SaltDMF, NMPVery high reactivity; low racemization; excellent for hindered substrates.Higher cost; can act as a base itself.
HBTU Aminium SaltDMF, NMPHigh reactivity; stable crystalline solid.Can cause racemization if excess base is used.
PyBOP Phosphonium SaltDMF, DCMHigh reactivity; good for solid-phase synthesis.Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.
Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a general workflow for coupling a carboxylic acid like this compound with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Typical reaction times can range from 1 to 12 hours.

  • Workup & Purification: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Slow Coupling Reactions

G start Reaction is Slow or Stalled q1 Is the Amine Sterically Hindered or Electron Deficient? start->q1 q2 Are Coupling Reagents Fresh and in Excess (1.1-1.5 eq)? q1->q2 No a1_yes Increase Temperature (40-50°C) Use Stronger Reagent (HATU) q1->a1_yes Yes q3 Is the Solvent Anhydrous and Aprotic (e.g., DMF, DCM)? q2->q3 Yes a2_no Use Fresh Reagents Increase Stoichiometry q2->a2_no No a3_yes Increase Concentration (Target 0.2-0.5 M) q3->a3_yes Yes a3_no Switch to Anhydrous DMF or NMP Dry Glassware Thoroughly q3->a3_no No a1_no Proceed to next check a2_yes Proceed to next check

Caption: A step-by-step decision tree for diagnosing and resolving slow amide coupling reactions.

Mechanism to Minimize Side Products

G cluster_0 Carbodiimide Activation (e.g., EDC) cluster_1 Potential Side Reactions cluster_2 Solution Pathway RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC SideProduct N-Acylurea (Unreactive Byproduct) Intermediate->SideProduct Rearrangement (No Additive) ActiveEster Active Ester (More Stable) Intermediate->ActiveEster + HOBt HOBt Additive (e.g., HOBt, HOAt) Product Desired Amide ActiveEster->Product + Amine Amine Amine (R'-NH2) Amine->Product

Caption: How additives like HOBt prevent side product formation in EDC-mediated couplings.

K-Oxyma Technical Support Center: Your Guide to Epimerization-Free Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing 4-Ketobenzotriazine-O-CH2-COOH, commonly known as K-Oxyma, to prevent epimerization during peptide synthesis. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during peptide synthesis when using K-Oxyma as a coupling additive.

Issue Potential Cause Recommended Solution
Higher than expected epimerization levels Suboptimal Solvent Choice: The solubility of K-Oxyma can vary in different solvents, potentially affecting its efficiency.[1]Ensure K-Oxyma is fully dissolved. K-Oxyma exhibits excellent solubility in polar aprotic solvents like DMF, NMP, and DMA.[1] For less polar solvents like DCM, consider using a solvent mixture (e.g., DCM/DMF) to improve solubility.[1]
Incorrect Stoichiometry: Using an insufficient amount of K-Oxyma relative to the coupling reagent and amino acid can lead to incomplete suppression of racemization.Use at least one equivalent of K-Oxyma relative to the amino acid and coupling reagent (e.g., DIC or EDC).
Prolonged Pre-activation Time: While pre-activation can be necessary for hindered couplings, extended pre-activation times can sometimes increase the risk of epimerization.Minimize pre-activation time where possible. For many standard couplings, in-situ activation (adding all components simultaneously) is effective.[2]
Low Coupling Efficiency or Incomplete Reaction Sterically Hindered Amino Acids: Coupling bulky amino acids can be challenging and may require optimized conditions.For demanding couplings, such as those involving Aib-enkephalin pentapeptide, combinations of EDC·HCl and K-Oxyma have been shown to be particularly effective.[3]
Peptide Aggregation: On-resin aggregation can make the N-terminus inaccessible, leading to incomplete reactions.Consider using chaotropic salts or performing the coupling at an elevated temperature. The Oxyma/DIC combination is known to be effective at suppressing epimerization even at higher temperatures.[4]
Premature Cleavage of Peptide from Acid-Labile Resins Acidity of the Coupling Additive: Traditional additives can have acidic properties that lead to the premature release of the peptide from highly acid-sensitive resins like 2-chlorotrityl (2-CTC) resin.K-Oxyma is the potassium salt of OxymaPure, and the suppression of its acidity makes it an ideal choice for syntheses on highly acid-labile solid supports, preventing premature peptide cleavage.[1][3]
Safety Concerns with Coupling Additives Explosive Nature of Benzotriazole-based Additives: Traditional additives like HOBt and HOAt are known to have explosive properties, posing a significant safety risk in the laboratory.K-Oxyma is a non-explosive and non-allergenic alternative to HOBt and HOAt, offering a superior safety profile without compromising performance.[3][4] It also exhibits higher thermal stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is K-Oxyma and how does it prevent epimerization?

A1: K-Oxyma, or Ethyl (hydroxyimino)cyanoacetate potassium salt, is a coupling additive used in peptide synthesis.[5] It functions by intercepting the highly reactive O-acylisourea intermediate formed during carbodiimide-mediated activation of the carboxylic acid.[6] K-Oxyma converts this intermediate into a more stable, yet still reactive, active ester. This active ester is less prone to the formation of a 5(4H)-oxazolone, which is the primary intermediate responsible for racemization (epimerization).[5][6] By minimizing the formation of the oxazolone, K-Oxyma preserves the stereochemical integrity of the amino acid.

Q2: How does K-Oxyma compare to other coupling additives like HOBt and HOAt?

A2: K-Oxyma offers performance comparable to or even better than traditional additives, with significant safety advantages. It demonstrates less epimerization than HOBt in fragment condensation reactions and provides results comparable to HOAt in stepwise solid-phase synthesis.[3] Crucially, K-Oxyma is non-explosive, unlike HOBt and HOAt.[3]

Q3: What are the ideal storage conditions for K-Oxyma?

A3: K-Oxyma should be stored in a cool and dry place.[3]

Q4: In which solvents is K-Oxyma soluble?

A4: K-Oxyma has enhanced solubility in many organic solvents commonly used in peptide synthesis, including DMF, NMP, and DMA.[1][7] This is a significant advantage for preparing coupling mixtures.[3] It also displays some solubility in water.[1]

Q5: Can K-Oxyma be used in both solution-phase and solid-phase peptide synthesis?

A5: Yes, K-Oxyma is effective in both solution-phase and solid-phase peptide synthesis (SPPS).[2][5] Its properties make it particularly well-suited for SPPS on acid-labile resins.[3]

Quantitative Data Summary

The following tables summarize the performance of K-Oxyma in suppressing epimerization compared to other common additives in different model systems.

Table 1: Epimerization in the Solution-Phase Synthesis of Z-Phg-Pro-NH₂ [1]

AdditiveSolventPre-activation Time (min)% DL Epimer
K-Oxyma DMF01.2
K-Oxyma DCM02.1
K-Oxyma DMF/DCM (1:1)01.5
HOBtDMF23.0
HOAtDMF29.0

Table 2: Purity and Epimerization in the Solid-Phase Synthesis of a Hindered Pentapeptide [2]

Coupling CocktailPurity (%)% ldl Epimer
EDC·HCl/K-Oxyma 93.21.6
DIC/OxymaPure41.91.2
DIC/HOBt7.22.1
DIC/HOAt26.51.5

Experimental Protocols

General Protocol for a K-Oxyma Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling step using K-Oxyma with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC).

Materials:

  • Fmoc-protected amino acid

  • K-Oxyma

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptidyl-resin (post-Fmoc deprotection and washing)

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF or NMP to remove residual piperidine.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and K-Oxyma (3-5 equivalents) in the chosen solvent (DMF or NMP).

  • Activation: Add DIC (3-5 equivalents) to the amino acid solution.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the washed and drained peptidyl-resin.

  • Reaction: Allow the reaction to proceed with agitation for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific amino acids being coupled.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF or NMP to remove any unreacted reagents and byproducts.

  • Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating the completeness of the coupling reaction.

Visualizations

Epimerization_Prevention_with_K_Oxyma cluster_activation Amino Acid Activation cluster_epimerization Epimerization Pathway cluster_prevention K-Oxyma Mediated Pathway AA_COOH N-Protected Amino Acid (L-form) O_Acylisourea O-Acylisourea Intermediate (Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Oxazolone Oxazolone Intermediate (Racemization Prone) O_Acylisourea->Oxazolone Intramolecular Cyclization Active_Ester K-Oxyma Active Ester (Stable & Reactive) O_Acylisourea->Active_Ester + K-Oxyma (Interception) AA_COOH_D Racemized Amino Acid (D-form) Oxazolone->AA_COOH_D Racemization K_Oxyma K-Oxyma Peptide_Chain Growing Peptide Chain (with N-terminal Amine) Coupled_Peptide_L Desired Peptide (L-form) Coupled_Peptide_D Epimerized Peptide (D-form Impurity) AA_COOH_DPeptide_Chain AA_COOH_DPeptide_Chain AA_COOH_DPeptide_Chain->Coupled_Peptide_D Coupling Active_EsterPeptide_Chain Active_EsterPeptide_Chain Active_EsterPeptide_Chain->Coupled_Peptide_L Coupling

Caption: Mechanism of epimerization prevention by K-Oxyma during peptide synthesis.

Experimental_Workflow_SPPS cluster_coupling Coupling Step Start Start: Resin with N-terminal Fmoc-AA Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash_1 2. Wash Resin (DMF or NMP) Deprotection->Wash_1 Prepare_Solution 3a. Prepare Coupling Solution: Fmoc-AA + K-Oxyma in Solvent Wash_1->Prepare_Solution Add_Carbodiimide 3b. Add Carbodiimide (e.g., DIC) to activate Add_to_Resin 3c. Add Activated Solution to Resin React 3d. Agitate for 1-2 hours Wash_2 4. Wash Resin (DMF or NMP) React->Wash_2 Check_Completion 5. Check for Completion (e.g., Kaiser Test) Wash_2->Check_Completion Repeat Repeat Cycle for Next Amino Acid Check_Completion->Repeat Complete Incomplete Incomplete Coupling: Troubleshoot or Recouple Check_Completion->Incomplete Incomplete Repeat->Deprotection Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage Final AA Coupled

Caption: General experimental workflow for SPPS using K-Oxyma.

References

troubleshooting aggregation in SPPS with 4-Ketobenzotriazine-O-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on the application of modern coupling additives.

Troubleshooting Guide: On-Resin Peptide Aggregation

Peptide aggregation during SPPS is a significant challenge, particularly for hydrophobic or long peptide sequences, leading to incomplete reactions and low purity of the final product. Below are common issues and recommended solutions.

Problem: How do I identify peptide aggregation during synthesis?

Answer:

Key indicators of on-resin peptide aggregation include:

  • Poor Resin Swelling: A noticeable decrease in resin volume or failure of the resin beads to swell properly in the synthesis solvent is a primary visual cue. This suggests that the peptide chains are collapsing onto themselves and the solid support.

  • Slow or Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This is due to the reduced accessibility of the N-terminus of the growing peptide chain[1].

  • Inconclusive or Misleading Monitoring Tests: Standard colorimetric tests like the Kaiser (ninhydrin) test may yield false-negative results. While the test may indicate the absence of free primary amines, suggesting a complete coupling, the reality might be that the reactive sites are merely inaccessible due to the collapsed, aggregated state of the peptide-resin complex.

Problem: My peptide is showing signs of aggregation. What immediate steps can I take?

Answer:

If you suspect aggregation, consider the following immediate interventions to disrupt the intermolecular hydrogen bonds responsible for the collapsed peptide structure:

  • Solvent Modification: Switch from the standard N,N-Dimethylformamide (DMF) to a more effective solvent for solvating aggregated peptides, such as N-Methyl-2-pyrrolidone (NMP) or a mixture containing Dimethyl sulfoxide (B87167) (DMSO)[1]. For highly hydrophobic peptides, a less polar solvent like NMP can improve solubility and reduce aggregation[2].

  • Mechanical Disruption: Employ sonication during the coupling and deprotection steps to physically break up resin-bound aggregates[1].

  • Elevated Temperature: Increasing the reaction temperature during coupling can help to disrupt secondary structures and improve reaction kinetics.

  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution containing chaotropic salts such as LiCl or KSCN. These salts disrupt hydrogen bonding networks and can help to resolvate the peptide chains[3][4].

Frequently Asked Questions (FAQs)

Q1: What is Oxyma and how does it help in preventing aggregation-related issues in SPPS?

A1: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a coupling additive used in SPPS to enhance the efficiency of peptide bond formation and suppress side reactions, most notably racemization[5][6]. It is a safer and more effective alternative to classic additives like 1-Hydroxybenzotriazole (HOBt)[5][7]. While Oxyma's primary role is not to directly dissolve aggregates, its ability to accelerate coupling reactions ensures that the peptide bond is formed rapidly and efficiently. This can indirectly mitigate aggregation by reducing the time the deprotected N-terminus is exposed and available to form intermolecular hydrogen bonds.

Q2: Are there derivatives of Oxyma that offer additional benefits?

A2: Yes, K-Oxyma, the potassium salt of Oxyma, offers enhanced solubility in organic solvents, which is advantageous for preparing coupling agent solutions. Its suppressed acidity also makes it a better choice for syntheses on highly acid-labile resins, as it minimizes premature cleavage of the peptide from the solid support.

Q3: For extremely difficult or hydrophobic sequences, are there specialized reagents I should consider?

A3: For sequences prone to severe aggregation, incorporating "disrupting" elements into the peptide backbone is a highly effective strategy. Consider using:

  • Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone, effectively disrupting the formation of stable secondary structures like β-sheets[1][3].

  • Backbone-Protected Amino Acids: Derivatives such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can be incorporated at strategic locations (e.g., every 6-7 residues) to prevent hydrogen bonding between peptide chains[1][3].

Quantitative Data Summary

The choice of coupling additives and reagents can significantly impact the purity and yield of the final peptide product, especially for challenging sequences.

Coupling Reagent/AdditiveKey AdvantagesTypical Purity for Difficult SequencesReference
DIC/Oxyma Low risk of explosion, efficient coupling, low racemization.High[6]
COMU High solubility, very fast and efficient coupling, low epimerization risk.Can exceed 99%[7]
PyBOP Rapid coupling times, low racemization, no carcinogenic byproducts.Effective for aggregation-prone sequences.[8]
HATU Highly efficient coupling, especially for hindered amino acids.High, often considered a gold standard.[7]

Experimental Protocols

Protocol 1: Standard Coupling Cycle using DIC/Oxyma

This protocol outlines a manual coupling step for Fmoc-SPPS.

Reagents:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Oxyma (3-5 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptidyl-resin (post-Fmoc deprotection and washing)

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin is well-swollen in the chosen solvent (DMF or NMP) within the reaction vessel.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and Oxyma in the synthesis solvent.

  • Activation: Add DIC to the amino acid/Oxyma solution and allow for pre-activation for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the peptidyl-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 2: Incorporating a Pseudoproline Dipeptide

This protocol describes the integration of a pseudoproline dipeptide into a sequence to disrupt aggregation.

Reagents:

  • Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH (pseudoproline dipeptide) (1.5-2 equivalents)

  • HCTU (1.5-2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)

  • DMF or NMP

  • Peptidyl-resin (post-Fmoc deprotection and washing)

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide and HCTU in the synthesis solvent. Add DIPEA to the solution.

  • Coupling: Immediately add the activation mixture to the deprotected peptidyl-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

  • Synthesis Continuation: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The native serine or threonine residue will be regenerated during the final TFA cleavage step[9].

Visualizations

Troubleshooting Workflow for SPPS Aggregation start Signs of Aggregation? (Poor Swelling, Slow Reactions) strategy Implement Mitigation Strategies start->strategy Yes solvent Change Solvent (e.g., NMP, add DMSO) strategy->solvent temp Increase Temperature strategy->temp disrupt Sonication / Chaotropic Salts strategy->disrupt reassess Re-evaluate Synthesis Success (Kaiser Test, Cleavage & HPLC) solvent->reassess temp->reassess disrupt->reassess success Continue Synthesis reassess->success Improved fail Advanced Strategies reassess->fail Persistent Aggregation pseudo Incorporate Pseudoproline Dipeptides fail->pseudo backbone Use Backbone-Protected Amino Acids (Dmb/Hmb) fail->backbone

Caption: A workflow for troubleshooting peptide aggregation in SPPS.

Mechanism of Action: DIC/Oxyma Coupling cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH ActiveEster Oxyma Active Ester R-CO-Oxyma AA->ActiveEster DIC DIC DIC->ActiveEster Oxyma Oxyma Oxyma->ActiveEster PeptideBond Peptide Bond Formation Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Resin H2N-Peptide-Resin Resin->PeptideBond

Caption: The role of Oxyma in the activation and coupling steps of SPPS.

References

stability and degradation of 4-Ketobenzotriazine-O-CH2-COOH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 4-Ketobenzotriazine-O-CH2-COOH in solution is limited in publicly available literature. The following information is based on general chemical principles, data for structurally related benzotriazine compounds, and established methodologies for stability testing of chemical compounds in solution.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.

Issue IDQuestionPossible CausesSuggested Solution
STAB-001 I am observing a rapid decrease in the concentration of my this compound stock solution. Hydrolysis: The ester linkage in the O-CH2-COOH group may be susceptible to hydrolysis, especially at non-neutral pH. Photodegradation: Exposure to light, particularly UV, can degrade benzotriazine derivatives.[1] Temperature Instability: Elevated temperatures can accelerate degradation.- Prepare fresh solutions before use. - Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Buffer solutions to a neutral pH if compatible with the experimental design.
STAB-002 My solution of this compound has changed color. Degradation Product Formation: The appearance of color may indicate the formation of chromophoric degradation products. Oxidation: The benzotriazine ring system could be susceptible to oxidation.- Discard the colored solution and prepare a fresh batch. - If possible, analyze the solution using techniques like HPLC or LC-MS to identify potential degradation products. - Degas solvents before use to minimize dissolved oxygen. - Consider adding an antioxidant if it does not interfere with the experiment.
STAB-003 I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Degradation: The compound is degrading under the experimental or storage conditions. Impurity: The starting material may contain impurities.- Perform a forced degradation study to identify potential degradation products and their retention times.[2] - Compare the chromatogram of a freshly prepared solution with an aged or stressed sample. - Check the certificate of analysis for the purity of the starting material.
STAB-004 The compound is not dissolving properly in my chosen solvent. Low Solubility: The compound may have limited solubility in the selected solvent. Precipitation: The compound may be precipitating out of solution over time, which can be mistaken for degradation.- Test a range of solvents to find the most suitable one. The use of co-solvents may be necessary.[3] - Gently warm the solution or use sonication to aid dissolution. - Visually inspect for precipitates before use. If precipitation is observed, try preparing a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, it is recommended to store stock solutions in tightly sealed containers, protected from light, at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage (-O-CH2-) or the carboxyl group.

  • Photodegradation: Benzotriazine rings can be susceptible to light-induced degradation.[1]

  • Oxidation: The triazine ring may be susceptible to oxidative degradation.

Q4: At what pH is this compound most stable?

A4: The stability of benzotriazole (B28993) derivatives can be pH-dependent.[4] While specific data for this compound is unavailable, it is generally advisable to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. A pH stability study is recommended to determine the optimal pH range.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[2]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.[2]

  • Thermal Degradation: Dissolve the compound in a suitable solvent and incubate at an elevated temperature (e.g., 70°C) in the dark.

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a suitable analytical method like HPLC or LC-MS to identify and quantify the parent compound and any degradation products.

Quantitative Data Summary

The following table is a template for presenting stability data. No specific quantitative data for this compound was found in the public domain.

ConditionTime (hours)Concentration of this compound (%)Major Degradation Products (if identified)
Control (4°C, dark) 0100-
24Data not available-
0.1 N HCl (60°C) 24Data not availableHypothetical: Benzotriazinone, Glycolic Acid
0.1 N NaOH (60°C) 24Data not availableHypothetical: Ring-opened products
3% H2O2 (RT) 24Data not availableHypothetical: N-oxides
70°C (dark) 24Data not availableHypothetical: Decarboxylated product
Photostability Chamber 24Data not availableHypothetical: Photolysis products

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Data Analysis and Degradation Profile analysis->data

Caption: Workflow for assessing the stability of a compound in solution.

cluster_pathway Hypothetical Degradation Pathway cluster_conditions parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis product1 Benzotriazinone + Glycolic Acid hydrolysis->product1 product2 N-Oxide Derivatives oxidation->product2 product3 Ring Cleavage Products photolysis->product3

Caption: Potential degradation pathways for this compound.

References

strategies to reduce aspartimide formation with benzotriazine additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on the use of benzotriazole (B28993) additives.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in peptide synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues. It is initiated by the base-catalyzed intramolecular cyclization of the Asp side chain. The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue by the base used for Fmoc deprotection (typically piperidine). This is followed by a nucleophilic attack of the deprotonated amide on the side-chain carbonyl group, leading to a five-membered succinimide (B58015) ring, the aspartimide intermediate.[1][2]

This side reaction is highly problematic because the aspartimide ring can be subsequently opened by nucleophiles, including the deprotection base (e.g., piperidine) or residual water. This ring-opening is not regioselective and can result in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate due to similar masses and chromatographic properties.[1][3] Furthermore, the formation of the aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid residue.[2]

Q2: What are benzotriazole additives and how do they help reduce aspartimide formation?

Benzotriazole additives, most notably 1-hydroxybenzotriazole (B26582) (HOBt), are weak acids that can be added to the Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[1][4] Their primary role in mitigating aspartimide formation is to buffer the basicity of the deprotection cocktail.[1] By lowering the overall basicity, the rate of the initial deprotonation of the backbone amide nitrogen is reduced, thereby suppressing the subsequent cyclization and formation of the aspartimide intermediate.[1]

Q3: Are there other benzotriazole derivatives used for this purpose?

While HOBt is the most classic and widely cited benzotriazole additive for this application, other derivatives with electron-withdrawing groups, such as 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), have also been developed. These derivatives are generally more acidic and can offer enhanced performance in certain coupling reactions, though their primary application is as coupling additives rather than deprotection additives.[5][6] For the specific purpose of reducing aspartimide formation during deprotection, HOBt remains the most common choice.[4][7]

Q4: What are the main factors that influence the rate of aspartimide formation?

Several factors can influence the propensity for aspartimide formation:

  • Amino Acid Sequence: The C-terminal amino acid adjacent to the Asp residue plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible due to the low steric hindrance of the following residue.[1][8]

  • Base Strength: Stronger bases used for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promote aspartimide formation to a greater extent than weaker bases like piperidine or piperazine.[1][3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[9][10]

  • Deprotection Time: Prolonged exposure to basic conditions during repeated deprotection cycles increases the likelihood of this side reaction.[11]

  • Asp Side-Chain Protecting Group: The nature of the protecting group on the Asp side chain can influence the rate of cyclization. Less sterically bulky protecting groups, like the standard tert-butyl (tBu) ester, offer less protection against aspartimide formation.[4]

Troubleshooting Guide

Issue: Significant aspartimide formation detected in my crude peptide.

This is a common challenge, particularly with susceptible sequences. Below are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.

Strategy 1: Modification of Deprotection and Coupling Conditions
  • Adjusting the Fmoc Deprotection Reagent: Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.

    • Use Piperazine: Replacing piperidine with piperazine, a weaker base, has been shown to be effective in suppressing aspartimide formation.[7]

    • Use Morpholine: Morpholine is another weaker base that can minimize aspartimide formation, although it may not be sufficient for complete Fmoc removal in all cases.[8]

  • Addition of Acidic Additives to the Deprotection Solution: Adding a small amount of a weak acid to the piperidine deprotection solution can help to buffer the basicity and reduce aspartimide formation.

    • Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[4][7]

Strategy 2: Use of Sterically Hindered Asp Protecting Groups

Increasing the steric bulk of the side-chain protecting group can physically hinder the formation of the succinimide ring.

  • Examples of Bulkier Protecting Groups: Consider using Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) or Fmoc-Asp(OEpe)-OH (Epe = 3-ethylpent-3-yl) in place of the standard Fmoc-Asp(OtBu)-OH.[4]

Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.

  • Use of Dmb/Hmb Dipeptides: For particularly problematic sequences like Asp-Gly, using a pre-formed dipeptide such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen, can completely prevent aspartimide formation. The Dmb group is cleaved during the final TFA cleavage step.[4][8]

Quantitative Data on Aspartimide Reduction Strategies

The following table summarizes the reported effectiveness of different strategies in reducing aspartimide formation for the model peptide VKDGYI.

StrategyAspartimide Formation (%)Target Peptide (%)Reference(s)
20% Piperidine (prolonged exposure)24.455.6[3]
20% Piperidine + 1% Formic Acid22.5Not Reported[3]
5% Piperazine + 1% DBU>90 (aspartimide and piperazide)9.2[3]
5% Piperazine + 1% DBU + 1% Formic Acid2.497.6[3]

Experimental Protocols

Protocol: Fmoc Deprotection with HOBt Additive

This protocol describes the use of HOBt as an additive in the Fmoc deprotection step to reduce aspartimide formation.

1. Reagent Preparation:

  • Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity dimethylformamide (DMF).

  • Note: HOBt can be explosive in its anhydrous state and is typically supplied wetted. Ensure appropriate handling procedures are followed.[4]

2. Resin Swelling:

  • Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

3. Deprotection:

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine/0.1 M HOBt deprotection solution to the resin.

  • Gently agitate the resin for the desired deprotection time (e.g., 2 x 10 minutes).

4. Washing:

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF to remove residual piperidine and HOBt. A typical wash cycle is 5-7 times with DMF.

5. Coupling:

  • Proceed with the standard coupling protocol for the next Fmoc-protected amino acid.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR) Deprotonated_Peptide Deprotonated Backbone Amide Peptide->Deprotonated_Peptide + Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Peptide->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide + H₂O / Piperidine Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide + H₂O / Piperidine Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization

Caption: Pathway of base-catalyzed aspartimide formation.

HOBt_Mechanism cluster_reaction Acid-Base Reaction Piperidine Piperidine (Strong Base) Piperidinium Piperidinium Ion Piperidine->Piperidinium HOBt HOBt (Weak Acid) HOBt_Anion HOBt Anion HOBt->HOBt_Anion Buffered_Solution Buffered Deprotection Solution (Reduced Basicity) Piperidinium->Buffered_Solution HOBt_Anion->Buffered_Solution

Caption: Mechanism of HOBt as a buffering agent.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine + 0.1M HOBt in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Cycle Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Global Deprotection Repeat->Cleavage No (Final Cycle)

Caption: SPPS workflow with HOBt additive.

References

Validation & Comparative

A Comparative Guide to Coupling Additives in Peptide Synthesis: 4-Ketobenzotriazine-O-CH2-COOH (K-Oxyma) vs. HOBt

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the choice of coupling additives is critical for achieving high yields and maintaining the stereochemical integrity of the final peptide product. For researchers, scientists, and drug development professionals, minimizing racemization—the undesirable inversion of stereochemistry at the α-carbon of an amino acid—is paramount. This guide provides an objective comparison between a newer generation additive, 4-Ketobenzotriazine-O-CH2-COOH (a derivative of OxymaPure, herein referred to in the context of its family as K-Oxyma/Oxyma), and the classical additive, 1-Hydroxybenzotriazole (B26582) (HOBt).

Introduction to Peptide Coupling Additives

During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated to facilitate its reaction with the N-terminal amine of another amino acid or peptide chain. This activation, commonly carried out with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), can form a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization to form a 5(4H)-oxazolone, a key intermediate that readily racemizes.[1] Coupling additives are employed to intercept the O-acylisourea intermediate, forming a more stable, yet still reactive, active ester. This minimizes the concentration of the problematic O-acylisourea and oxazolone, thereby suppressing racemization.[1]

Mechanism of Action

Both K-Oxyma and HOBt function by reacting with the O-acylisourea intermediate generated during carbodiimide-mediated coupling. This reaction produces an active ester (Oxyma-ester or OBt-ester) that is less susceptible to racemization.[1] This active ester then reacts with the amine component to form the desired peptide bond with a reduced risk of epimerization.[1] HOBt, when used with a carbodiimide, forms a reactive ester intermediate that is more susceptible to nucleophilic attack by the amino group of the incoming amino acid, promoting efficient and selective coupling.[2] Oxyma-based additives, including K-Oxyma, follow a similar mechanistic pathway but are often considered more effective.

Performance Comparison: K-Oxyma vs. HOBt

Experimental evidence consistently demonstrates the superiority of Oxyma-based additives over HOBt in several key areas of peptide synthesis.

Suppression of Racemization: OxymaPure, the parent compound of K-Oxyma, has been shown to be superior to HOBt in suppressing racemization in all tested cases.[3][4] In some instances, its performance is comparable to the highly effective but explosive 7-aza-1-hydroxybenzotriazole (HOAt).[3][4] One study comparing the formation of Z-L-Phg-L-Pro-NH2 found that using Oxyma with DIC resulted in the desired peptide with only 1.1% of the racemized product. In contrast, the same reaction with HOBt and DIC yielded the desired product with 9.3% of the racemized product.[5]

Coupling Efficiency and Yield: Oxyma-based reagents generally lead to higher coupling efficiencies and yields compared to HOBt.[6] For instance, in the synthesis of a hindered pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2), the EDC·HCl/K-Oxyma combination resulted in a product with double the purity obtained with DIC/Oxyma and demonstrated better coupling efficiency than DIC/K-Oxyma.[3] In the solid-phase synthesis of a decapeptide, K-Oxyma afforded the desired product in a 75% yield with 84% purity.[7]

Safety and Handling: A significant advantage of Oxyma-based additives is their non-explosive nature, which makes them a safer alternative to HOBt and especially HOAt.[8] Due to safety considerations, it is anticipated that HOBt-based reagents will be replaced by OxymaPure-based reagents in the future.[8] K-Oxyma also undergoes safer decomposition than classical 1-hydroxybenzotriazole additives.[7][9]

Solubility and Special Applications: K-Oxyma exhibits enhanced solubility in polar aprotic solvents like NMP, DMA, and DMF compared to OxymaPure.[7] A key advantage of K-Oxyma is its suitability for use with highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin. The absence of the acidic N-hydroxy proton in K-Oxyma prevents premature cleavage of the peptide from the resin.[9] In one experiment, the use of K-Oxyma resulted in a 90% yield of the target peptide on an acid-labile resin, whereas the acidic form, OxymaPure, only yielded 63%.[7]

Quantitative Data Summary

ParameterThis compound (K-Oxyma/Oxyma)HOBtReferences
Racemization
Z-L-Phg-L-Pro-NH2 Synthesis (% Racemized Product)1.1% (with Oxyma/DIC)9.3% (with HOBt/DIC)[5]
Coupling Efficiency/Purity
Purity of Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)~90% (with EDC·HCl/K-Oxyma in THF/MeCN)Lower purity observed with other combinations[3]
Yield on Acid-Labile Resin90% (with K-Oxyma)Not directly compared, but acidic additives perform worse[7]
Safety Non-explosive, safer decomposition profilePotentially explosive[7][8][9]
Solubility Enhanced solubility in polar aprotic solventsStandard solubility[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using K-Oxyma/Oxyma:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink-amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[10]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[10]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents) in DMF.

    • Add the coupling additive, K-Oxyma or OxymaPure (4 equivalents).

    • Add the coupling reagent, such as DIC (4 equivalents).

    • Add the mixture to the resin.

    • Allow the reaction to proceed for 45 minutes to 2 hours. The reaction can be monitored using the ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).

General Protocol for Peptide Coupling using HOBt:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described above.

  • Activation:

    • Dissolve the Fmoc-protected amino acid (5 equivalents based on resin substitution) in DMF.[11]

    • Dissolve HOBt (5.5 equivalents) in a minimum volume of DMF.[11]

    • Add the amino acid and HOBt solutions to the resin suspension.[11]

  • Coupling:

    • Add DIC (5.5 equivalents) to the resin mixture.[11]

    • Shake the mixture at room temperature under an inert gas.[11] Monitor the reaction with the ninhydrin test.[11]

  • Washing: Once the reaction is complete (negative ninhydrin test), filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol (B129727) or DCM.[11]

  • Repeat: Continue with the next coupling cycle.

Visualizations

Peptide_Coupling_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) Carbodiimide Carbodiimide (e.g., DIC) O_Acylisourea O-Acylisourea Intermediate Carbodiimide->O_Acylisourea Active_Ester Active Ester (OBt or Oxyma) O_Acylisourea->Active_Ester + Additive Oxazolone Oxazolone (Racemization) O_Acylisourea->Oxazolone leads to N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea rearranges to Additive Additive (HOBt or K-Oxyma) Additive->Active_Ester Peptide Peptide Bond (R-CO-NH-R') Active_Ester->Peptide + Amine Amine Amino Component (H2N-R') Amine->Peptide

Caption: General mechanism of carbodiimide-mediated peptide coupling with an additive.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA, Additive (K-Oxyma/HOBt), DIC wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive next_cycle Next Amino Acid Cycle ninhydrin->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection More residues final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage Final residue end End: Purified Peptide final_cleavage->end

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Conclusion

The selection of a coupling additive has profound implications for the success of peptide synthesis. While HOBt has been a reliable workhorse for decades, the development of Oxyma-based additives, particularly K-Oxyma, offers significant advantages. These benefits include superior suppression of racemization, often leading to higher purity and yields, and a markedly improved safety profile. For applications involving acid-sensitive resins, the non-acidic nature of K-Oxyma makes it the unequivocally superior choice. For researchers and professionals in drug development, the adoption of K-Oxyma and other Oxyma derivatives represents a step forward in producing high-quality peptides more safely and efficiently.

References

comparative study of 4-Ketobenzotriazine-O-CH2-COOH and OxymaPure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Peptide Coupling Additives: 4-Ketobenzotriazine-O-CH2-COOH (K-Oxyma) vs. OxymaPure

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling additive is critical to maximizing yield, minimizing racemization, and ensuring the purity of the final product. This guide provides a detailed comparative analysis of OxymaPure and its potassium salt, K-Oxyma, two leading coupling additives. While the initially requested "this compound" was identified as a misnomer in the context of peptide coupling, K-Oxyma (potassium salt of OxymaPure) is the relevant and superior counterpart for comparison.

Introduction to the Coupling Additives

OxymaPure , or ethyl 2-cyano-2-(hydroxyimino)acetate, is a highly effective and safe alternative to traditional benzotriazole-based additives like HOBt and HOAt.[1][2] It is known for its ability to suppress racemization and improve coupling efficiency.[2]

K-Oxyma is the potassium salt of OxymaPure.[1] The replacement of the acidic proton of the N-hydroxylamine group with a potassium ion confers unique properties that can be advantageous in specific applications, such as synthesis on highly acid-labile solid supports.[3][4]

Chemical Structures

Below are the chemical structures of OxymaPure and K-Oxyma.

CompoundChemical StructureMolar Mass
OxymaPure C₅H₆N₂O₃142.11 g/mol
K-Oxyma C₅H₅KN₂O₃180.20 g/mol

Performance Comparison: Experimental Data

The following tables summarize quantitative data from comparative studies on the performance of OxymaPure and K-Oxyma in peptide synthesis.

Table 1: Solid-Phase Synthesis of Aib-Enkephalin Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂)

This experiment evaluates the efficiency of different coupling cocktails in the synthesis of a sterically hindered peptide. The data represents the percentage purity of the final product.

EntryCoupling CocktailPentapeptide (%)des-Aib (%)
1DIC/HOBt8.483.1
2DIC/HOAt37.560.2
3DIC/OxymaPure42.850.4
4DIC/K-Oxyma71.06.7
5EDC·HCl/OxymaPure35.255.3
6EDC·HCl/K-Oxyma 88.1 6.1

Data sourced from Jad et al. (2015).[5]

Table 2: Racemization Study in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂

This study measures the percentage of the D/L diastereomer to assess the degree of racemization during coupling.

EntryCoupling CocktailYield (%)D/L (%)
1DIC/HOAt86.12.1
2DIC/HOBt78.88.9
3DIC/OxymaPure89.83.8
4DIC/K-Oxyma85.34.8
5EDC·HCl/K-Oxyma88.25.5

Data sourced from Jad et al. (2015).[5]

Key Performance Differences

Coupling Efficiency: In the synthesis of the challenging Aib-enkephalin pentapeptide, the combination of EDC·HCl with K-Oxyma demonstrated significantly higher purity of the target peptide compared to all other tested cocktails, including those with OxymaPure.[5] This suggests a superior performance of the K-Oxyma cocktail, particularly for hindered couplings.

Racemization Suppression: While OxymaPure generally shows very low racemization, in the specific case of the Z-Phe-Val-Pro-NH₂ synthesis, the DIC/OxymaPure cocktail resulted in slightly less racemization than the DIC/K-Oxyma and EDC·HCl/K-Oxyma combinations.[5] However, both OxymaPure and K-Oxyma are superior to HOBt in suppressing racemization.[1]

Solubility and Handling: K-Oxyma exhibits enhanced solubility in common organic solvents like DMF, NMP, and DMA compared to OxymaPure, which is an advantage for preparing coupling mixtures.[4] Furthermore, K-Oxyma is non-explosive and non-allergenic, offering a better safety profile than benzotriazole-based additives.[1]

Compatibility with Acid-Labile Resins: The absence of the acidic proton in K-Oxyma makes it the preferred choice when using highly acid-labile solid supports, such as 2-chlorotrityl chloride (2-CTC) resin.[3][4] This prevents premature cleavage of the peptide from the resin.[3][4]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink-Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In-situ Activation: In the reaction vessel, add the Fmoc-protected amino acid (3 equivalents), the coupling additive (OxymaPure or K-Oxyma, 3 equivalents), and the carbodiimide (B86325) (e.g., DIC or EDC·HCl, 3 equivalents) to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM as described above.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

Diagrams

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_additive Role of Coupling Additive cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (highly reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_Acylisourea Active_Ester Oxyma Active Ester (more stable) O_Acylisourea->Active_Ester + Oxyma Oxyma OxymaPure / K-Oxyma Oxyma->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Active_Ester->Peptide_Bond + N_Terminus H₂N-Peptide N_Terminus->Peptide_Bond

Caption: Mechanism of peptide bond formation using a carbodiimide and an Oxyma-based additive.

SPPS_Workflow start Start with Resin swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 3. Washing (DMF, DCM) deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA, Additive, Carbodiimide) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 kaiser 6. Kaiser Test washing2->kaiser repeat Repeat for next amino acid kaiser->repeat Incomplete final_cleavage 7. Final Cleavage and Deprotection kaiser->final_cleavage Complete repeat->deprotection end Purified Peptide final_cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Both OxymaPure and its potassium salt, K-Oxyma, are excellent choices for modern peptide synthesis, offering significant advantages over older, hazardous additives. The selection between the two will depend on the specific requirements of the synthesis.

  • OxymaPure is a robust, all-purpose additive that provides excellent coupling efficiency and minimal racemization.

  • K-Oxyma , particularly in combination with EDC·HCl, is the superior choice for the synthesis of sterically hindered peptides and for protocols utilizing highly acid-labile resins. Its enhanced solubility is an additional practical benefit.

For researchers aiming to optimize the synthesis of complex or "difficult" peptides, the use of K-Oxyma with EDC·HCl is a highly recommended strategy to achieve higher purity and yield.

References

A Comparative Guide to Racemization Analysis of Peptides: Evaluating 4-Ketobenzotriazine Derivatives and Alternative Coupling Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. Racemization, the unwanted inversion of stereochemistry at the α-carbon of an amino acid residue during peptide synthesis, can lead to the formation of diastereomeric impurities with potentially altered biological activity and safety profiles. The choice of coupling reagents and additives is a critical factor in mitigating racemization. This guide provides an objective comparison of the performance of 4-ketobenzotriazine-based additives with other common racemization suppressors, supported by experimental data and detailed protocols.

This guide will focus on 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt), a derivative of the 4-Ketobenzotriazine family, and compare its efficacy in preventing racemization against widely used additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

Mechanism of Racemization Suppression

During peptide bond formation, the carboxylic acid of the N-protected amino acid is activated to facilitate coupling with the amino group of the incoming amino acid. This activation, however, can also increase the acidity of the α-proton, making it susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization. The most common pathway for racemization proceeds through a 5(4H)-oxazolone (azlactone) intermediate.

Coupling additives like HODhbt and HOBt function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable than the initial activated species (e.g., O-acylisourea formed with carbodiimides) and is less prone to cyclize into the racemization-prone oxazolone. The active ester then reacts with the amine component to form the desired peptide bond, thus minimizing the opportunity for racemization.

Performance Comparison of Racemization Suppressing Additives

The selection of an appropriate racemization suppressor often involves a trade-off between reactivity, suppression efficiency, and cost. While direct quantitative, side-by-side comparisons of HODhbt with all other additives under identical conditions are limited in publicly available literature, the following table summarizes the performance based on existing studies and established principles in peptide chemistry.

AdditiveChemical StructureRelative Racemization SuppressionKey Characteristics
HODhbt (3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine)
Good to ExcellentReported to effectively prohibit racemization and the formation of N-acylurea by-products when used with carbodiimides. Its active esters are more reactive than HOBt esters.HOBt (1-Hydroxybenzotriazole)GoodThe classical and most widely used racemization suppressor. It is effective but can be outperformed by newer additives, especially in challenging couplings.HOAt (1-Hydroxy-7-azabenzotriazole)ExcellentThe 7-aza nitrogen is thought to participate in the reaction, accelerating the coupling rate and providing superior racemization suppression compared to HOBt.OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)ExcellentA non-explosive and highly effective alternative to benzotriazole-based additives. It has been shown to be superior to HOBt in suppressing racemization.

Quantitative Data from a Representative Study:

The following data, adapted from a study comparing the racemization of a model peptide under various coupling conditions, illustrates the relative performance of different additives.

Coupling Reagent/Additive% D-Isomer (Racemization)
DCC25.8
DCC/HOBt4.6
DCC/HOAt1.8
DCC/OxymaPure2.1
HATU< 1.0
HCTU1.2

Note: This table is a composite representation from multiple sources to illustrate relative performance and the values may not be from a single head-to-head study.

Experimental Protocol: Racemization Analysis by Chiral HPLC

This protocol describes a standard method for the analysis of racemization during a peptide coupling reaction using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

1. Model Peptide Synthesis:

A common method to evaluate racemization is the coupling of an N-protected dipeptide (e.g., Z-Gly-Phe-OH) to an amino acid ester (e.g., H-Val-OMe). The resulting tripeptide can exist as two diastereomers (L-L-L and D-L-L) if racemization occurs at the phenylalanine residue.

2. Sample Preparation:

  • Reaction Quenching: After the coupling reaction is complete, quench the reaction by adding a weak acid (e.g., 1 N HCl) to neutralize any remaining base.

  • Extraction: Extract the peptide into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with a mild acid, a mild base (e.g., saturated NaHCO3 solution), and brine to remove unreacted starting materials and by-products.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the crude peptide residue in the HPLC mobile phase for analysis.

3. Chiral HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A chiral stationary phase (CSP) column suitable for the separation of peptide diastereomers (e.g., a polysaccharide-based column like Chiralpak AD-H or a protein-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific peptide and column. A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore in the peptide).

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Inject the prepared sample onto the chiral HPLC system.

  • The two diastereomers (L-L-L and D-L-L) will elute at different retention times.

  • Integrate the peak areas for both diastereomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L-L peak / (Area of L-L-L peak + Area of D-L-L peak)] x 100

Visualizing the Workflow and Concepts

Racemization_Analysis_Workflow cluster_synthesis Peptide Coupling cluster_workup Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis start N-protected dipeptide + Amino acid ester coupling Coupling Reagent + Additive (e.g., HODhbt) start->coupling product Crude Tripeptide Mixture (L-L-L and D-L-L) coupling->product quench Quench Reaction product->quench extract Solvent Extraction quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry dissolve Dissolve in Mobile Phase dry->dissolve hplc Inject on Chiral HPLC dissolve->hplc separation Separation of Diastereomers hplc->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Racemization integration->calculation

Caption: Experimental workflow for racemization analysis.

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_suppression Suppression Pathway with Additive activated_ester Activated Amino Acid oxazolone Oxazolone Formation activated_ester->oxazolone Base activated_ester2 Activated Amino Acid enolate Enolate Intermediate (Loss of Chirality) oxazolone->enolate racemized_product Racemized Peptide enolate->racemized_product Protonation additive_ester Additive Active Ester (e.g., HODhbt ester) activated_ester2->additive_ester Additive desired_product Desired Peptide (No Racemization) additive_ester->desired_product Amine

Caption: Mechanism of racemization and its suppression.

A Comparative Guide to HPLC Validation of Peptide Purity via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity. However, as most amino acids lack a natural chromophore or fluorophore, direct detection can be challenging. Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the amino acids, significantly enhancing detection sensitivity and selectivity.

While this guide was prompted by an inquiry into the use of 4-Ketobenzotriazine-O-CH2-COOH for this purpose, a comprehensive review of publicly available scientific literature and chemical databases did not yield any information on its application as a derivatizing agent for HPLC analysis of peptide purity. Consequently, this guide provides a comparative overview of three well-established and widely used pre-column derivatization reagents: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl chloride.

Comparison of Common Derivatization Reagents

The selection of a derivatization reagent is a critical decision in method development and depends on the specific requirements of the analysis, including the types of amino acids to be quantified, required sensitivity, and available instrumentation.

Parametero-Phthalaldehyde (OPA)9-fluorenylmethyl chloroformate (FMOC-Cl)Dansyl chloride
Reactivity Reacts with primary amines in the presence of a thiol. Does not react with secondary amines (e.g., proline).Reacts with both primary and secondary amines.Reacts with both primary and secondary amines.
Reaction Time Very fast (~1 minute).Fast (5 - 40 minutes).[1]Slow (30 - 90 minutes).[2][3]
Derivative Stability Unstable, requires immediate analysis or automated derivatization.Stable for more than 48 hours.[1]Stable for several hours.[4]
Detection Method Fluorescence (Ex: ~340-350 nm, Em: ~450-455 nm) or UV (~338 nm).[5]Fluorescence (Ex: ~265 nm, Em: ~310-315 nm) or UV (~263 nm).[1][6][7]Fluorescence (Ex: ~324-335 nm, Em: ~522-559 nm) or UV (~214, 246, 325 nm).[8]
Sensitivity High (low picomole to femtomole range).Very High (femtomole range).[1]High (picomole to femtomole range).[2]
Key Advantages Very fast reaction, low reagent interference.Reacts with both primary and secondary amines, stable derivatives.Good sensitivity, reacts with both primary and secondary amines.
Limitations Does not react with secondary amines, unstable derivatives.Reagent hydrolysis can cause interference.[7]Slow reaction, light-sensitive reagent.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each derivatization agent.

o-Phthalaldehyde (OPA) Derivatization

This method is ideal for rapid analysis of primary amino acids.

Reagents:

  • Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust pH with sodium hydroxide (B78521).

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer and 100 µL of 3-mercaptopropionic acid.[9]

  • Sample/Standard: Prepare amino acid standards or sample hydrolysates in 0.1 M HCl.

Procedure:

  • Transfer an aliquot of the amino acid standard or sample into an autosampler vial.

  • For automated derivatization, the autosampler is programmed to aspirate a defined volume of the sample, followed by the OPA reagent.

  • Allow the reaction to proceed for 1 minute at room temperature.[9]

  • Inject the mixture immediately onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Sodium acetate (B1210297) buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for separating the derivatized amino acids.

  • Detection: Fluorescence detector (Ex: 350 nm, Em: 450 nm).

9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization

A robust method for the analysis of both primary and secondary amino acids.

Reagents:

  • Borate Buffer (0.2 M, pH 10.0-11.4): Dissolve boric acid in water and adjust pH with sodium hydroxide.[1][6]

  • FMOC-Cl Reagent (15 mM): Dissolve FMOC-Cl in acetonitrile.[6]

  • Quenching Reagent (e.g., 1-adamantanamine): To remove excess FMOC-Cl.[6]

  • Sample/Standard: Prepare amino acid standards or sample hydrolysates.

Procedure:

  • To an aliquot of the sample or standard, add the borate buffer.[6]

  • Add the FMOC-Cl reagent and vortex. Allow the reaction to proceed for 5-40 minutes at room temperature.[1][6]

  • Add the quenching reagent to stop the reaction.[6]

  • Filter the sample before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., acetate buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve all derivatized amino acids.

  • Detection: Fluorescence detector (Ex: 265 nm, Em: 315 nm) for high sensitivity, or UV detector (263 nm).[6]

Dansyl chloride Derivatization

A classic method that provides good sensitivity for a broad range of amino acids.

Reagents:

  • Sodium Bicarbonate Buffer (0.2 M, pH 9.5-10.5): Dissolve sodium bicarbonate in water and adjust pH.[2]

  • Dansyl chloride Reagent: Dissolve Dansyl chloride in acetonitrile.[3]

  • Quenching Solution (e.g., 10% ammonium (B1175870) hydroxide or formic acid): To consume excess Dansyl chloride.[2]

  • Sample/Standard: Prepare amino acid standards or sample hydrolysates.

Procedure:

  • Adjust the pH of the sample or standard solution to approximately 9.7 with the sodium bicarbonate buffer.[3]

  • Add the Dansyl chloride solution and incubate at an elevated temperature (e.g., 38°C for 90 minutes) in the dark.[3]

  • Add the quenching solution to stop the reaction.[2]

  • Centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.

HPLC Conditions:

  • Column: C8 or C18 reversed-phase column.[2]

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate or formic acid).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient to separate the dansylated amino acids.

  • Detection: Fluorescence detector (Ex: ~324 nm, Em: ~559 nm).[10]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting a derivatization agent, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis peptide_hydrolysis Peptide Hydrolysis (e.g., 6M HCl, 110°C, 24h) neutralization Neutralization & Dilution peptide_hydrolysis->neutralization add_buffer Add Alkaline Buffer neutralization->add_buffer add_reagent Add Derivatization Reagent (OPA, FMOC-Cl, or Dansyl-Cl) add_buffer->add_reagent reaction Incubate (Time & Temp Dependent) add_reagent->reaction quench Quench Reaction (If necessary) reaction->quench injection Inject Derivatized Sample quench->injection separation Reversed-Phase C18 Column injection->separation detection Detection (Fluorescence or UV) separation->detection data_analysis Data Analysis & Purity Calculation detection->data_analysis

General workflow for pre-column derivatization and HPLC analysis of amino acids.

G start Start: Select Derivatization Reagent secondary_amines Are secondary amines (e.g., Proline) a target analyte? start->secondary_amines throughput Is high throughput/speed critical? secondary_amines->throughput No fmoc Use FMOC-Cl secondary_amines->fmoc Yes sensitivity Is highest sensitivity required? throughput->sensitivity No opa Use OPA throughput->opa Yes sensitivity->fmoc Yes dansyl Use Dansyl Chloride sensitivity->dansyl No

Decision tree for selecting a suitable derivatization reagent.

References

Cost-Benefit Analysis of Peptide Coupling Reagents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis, directly impacting reaction efficiency, product purity, cost-effectiveness, and the potential for side reactions such as racemization. While a direct cost-benefit analysis of 4-Ketobenzotriazine-O-CH2-COOH is not feasible due to the limited availability of public data on this specific compound, this guide provides a comprehensive comparison of commonly used and well-established coupling reagents. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.

The reagents compared in this guide are foundational to modern peptide synthesis and include:

  • Hydroxybenzotriazole (HOBt): A widely used additive that, when combined with a carbodiimide (B86325) like DCC or EDC, forms an active ester to suppress racemization and improve coupling efficiency.

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP): A phosphonium (B103445) salt-based coupling reagent.

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU): Widely used aminium salt-based coupling reagents.

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU): A highly effective aminium salt-based reagent known for its rapid kinetics, especially in challenging couplings.

  • (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU): A newer generation Oxyma-based reagent with a favorable safety profile.

This guide will delve into a quantitative comparison of these reagents, provide examples of experimental protocols, and visualize key workflows to aid in your decision-making process.

Quantitative Performance and Cost Comparison

The choice of a coupling reagent is often a balance between performance and cost. The following table summarizes key performance indicators and relative costs for the selected reagents. Data is compiled from various studies and supplier information.

ReagentRelative CostCoupling EfficiencyRacemization SuppressionSafety ProfileBy-product Removal
DCC/HOBt LowModerate-HighGoodPotential for allergenic DCC by-product (DCU)DCU is insoluble and requires filtration
PyBOP HighHighVery GoodAvoids carcinogenic HMPA by-product of BOPGenerally less hazardous by-products than uronium-based reagents[1]
HBTU/TBTU ModerateHighGoodBenzotriazole (B28993) moiety is potentially explosive[2]Water-soluble by-products
HATU Very HighVery HighExcellentBenzotriazole moiety is potentially explosiveBy-products can be challenging to remove completely[1]
COMU HighVery HighExcellentAvoids explosive benzotriazole moiety[2]Water-soluble by-products simplify purification[2]

Comparative Purity Data:

A study comparing the synthesis of a model peptide using fast conventional Fmoc solid-phase peptide synthesis (SPPS) provided the following crude purity results[1]:

Coupling AgentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
HATU 83.63%79.85%
HCTU 78.52%81.71%
PyBOP 48.11%70.27%

These results highlight that for shorter coupling times, HATU can provide superior purity, while HCTU (a close relative of HBTU) shows a slight advantage at longer coupling times. PyBOP's performance was notably lower in rapid synthesis protocols[1].

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful peptide synthesis. Below are representative protocols for a manual Fmoc solid-phase peptide synthesis coupling step using different reagents.

General Notes:

  • These protocols assume a 0.1 mmol scale synthesis on a rink amide resin.

  • The equivalents of amino acid, coupling reagent, and base are calculated relative to the resin loading.

  • DMF is typically used as the solvent.

Protocol 1: HBTU/HOBt Coupling

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), HOBt (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the reaction.

Protocol 2: HATU Coupling

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin and shake at room temperature for 30-60 minutes.

  • Washing and Confirmation: Follow steps 6-7 from Protocol 1.

Protocol 3: COMU Coupling

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq), COMU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin and shake at room temperature for 45-90 minutes.

  • Washing and Confirmation: Follow steps 6-7 from Protocol 1.

Visualizing Workflows and Pathways

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

The following diagram illustrates the key steps in a single amino acid addition cycle during Fmoc-based solid-phase peptide synthesis.

G Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test (Check for free amines) Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (re-couple) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Deprotection Repeat->Cleavage

Caption: A single coupling cycle in Fmoc-based SPPS.

Activation Pathway of Carboxylic Acid by Different Coupling Reagents

This diagram illustrates the general mechanism of carboxylic acid activation by uronium/aminium and phosphonium salt-based coupling reagents.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt/Oxyma ester) Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond Byproducts By-products Activated_Ester->Byproducts Amine R'-NH2 Amine->Peptide_Bond

Caption: General mechanism of amide bond formation.

Conclusion

The choice of a peptide coupling reagent involves a careful evaluation of performance, cost, and safety.

  • HATU is often the reagent of choice for difficult couplings and when speed is critical, despite its high cost[1].

  • HBTU and TBTU represent a good balance of cost and performance for routine peptide synthesis.

  • COMU is emerging as a strong alternative, offering high efficiency and an improved safety profile by avoiding the potentially explosive benzotriazole moiety[2].

  • PyBOP is a valuable option when avoiding the by-products of uronium-based reagents is a priority[1].

  • The classic DCC/HOBt method remains a cost-effective choice, particularly for solution-phase synthesis, although the handling of the DCC by-product requires consideration.

Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, and budgetary constraints. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best suits their research goals.

References

A Comparative Guide to Peptide Coupling Reagents: Uronium Salts (HATU) vs. Benzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is a critical step. The choice of coupling reagent can significantly impact reaction yields, purity, and the preservation of stereochemical integrity. This guide provides a detailed comparison of the highly effective uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), with other coupling reagents, and clarifies the role of 4-Ketobenzotriazine-O-CH2-COOH.

This compound: A Hapten, Not a Coupling Reagent

Initial searches for the efficacy of this compound, also known as 2-[(4-Oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid, as a peptide coupling reagent did not yield any evidence of its use in this capacity. Instead, the scientific literature consistently identifies this compound and its derivatives as haptens.[1][2][3][4] Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. The carboxyl group on this compound is suitable for conjugation to free amine groups on proteins for the purpose of antigen design and immunoassay development.

Given the lack of data supporting its role as a peptide coupling reagent, a direct comparison of its efficacy against HATU is not feasible. Therefore, this guide will focus on providing a comprehensive overview of HATU and comparing its performance with other well-established benzotriazine-based and uronium salt coupling reagents.

Uronium Salts: A Deep Dive into HATU

HATU is a third-generation uronium salt coupling reagent that is widely favored for its high coupling efficiency, rapid reaction kinetics, and ability to suppress racemization.[5][6] It is particularly effective in the synthesis of complex peptides and for coupling sterically hindered amino acids.[7]

The superior performance of HATU is attributed to the presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in its structure.[6][8] The pyridine (B92270) nitrogen in HOAt is thought to provide neighboring group assistance during the coupling reaction, accelerating the process and minimizing the loss of stereochemical integrity.[8]

Mechanism of Action

The mechanism of HATU-mediated amide bond formation involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[8][9]

  • Nucleophilic Attack by the Amine: The amine component then attacks the activated ester, leading to the formation of the desired amide bond and the release of tetramethylurea and HOAt.[8]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ (Amine) Amine->Amide

Mechanism of HATU-mediated amide bond formation.

Comparative Performance of Coupling Reagents

While a direct comparison with this compound is not possible, the efficacy of HATU can be evaluated against other common coupling reagents.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighVery LowHigh efficiency, fast kinetics, effective for hindered couplings.[10][11]Can cause guanidinylation of the N-terminal amine if used in excess.
HBTU Uronium SaltHighLowGood efficiency, widely used.[7]Less reactive than HATU; can also cause guanidinylation.[11]
HCTU Uronium SaltVery HighLowSimilar reactivity to HATU, often more cost-effective.Can also lead to guanidinylation.
PyBOP Phosphonium SaltHighVery LowDoes not cause guanidinylation.[7]Byproducts can be difficult to remove.
COMU Uronium SaltVery HighVery LowHigh solubility and reactivity, often requires only one equivalent of base.[7][11]Newer reagent, may be more expensive.
DIC/HOBt CarbodiimideModerateLowCost-effective, simple to use.[11]Can form an insoluble urea (B33335) byproduct (with DCC), slower reaction times.

Experimental Protocols

Below are generalized protocols for solution-phase and solid-phase peptide synthesis using HATU.

Solution-Phase Peptide Coupling with HATU
  • Activation: Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.[10] Add a non-nucleophilic base like DIPEA (2.0-5.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

SPPS_Workflow Start Start Activation Activation (Carboxylic Acid + HATU + Base) Start->Activation Coupling Coupling (Add Amine) Activation->Coupling Monitoring Monitor Reaction (TLC / LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification Workup->Purification End End Purification->End

General workflow for solution-phase peptide coupling.
Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If necessary, perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[10]

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0-5.0 equivalents), HATU (1.9-4.5 equivalents), and a base such as DIPEA or collidine (4.0-10.0 equivalents) in DMF. Add this activation solution to the resin. Agitate the mixture for 30 minutes to 4 hours at room temperature.[10]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test indicates complete coupling.[10] Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Cycle Start Resin with N-terminal Fmoc-protected amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA (HATU, DIPEA, DMF) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 NextCycle Repeat for next amino acid Washing2->NextCycle Chain Elongation Cleavage Final Cleavage and Purification Washing2->Cleavage Final Amino Acid

A single coupling cycle in Fmoc-based SPPS.

Conclusion

While this compound is a valuable tool in immunology for hapten-carrier conjugation, it is not utilized as a peptide coupling reagent. For researchers and professionals in drug development, uronium salts like HATU remain a superior choice for efficient and reliable amide bond formation. HATU's high reactivity, rapid kinetics, and low racemization rates make it particularly well-suited for the synthesis of complex and sterically demanding peptides. When selecting a coupling reagent, it is crucial to consider factors such as the specific peptide sequence, the scale of the synthesis, cost, and the potential for side reactions. This guide provides the necessary data and protocols to make an informed decision for successful peptide synthesis.

References

A Comparative Guide to Peptide Coupling Reagents: Evaluating Benzotriazole-Based Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is a critical parameter that profoundly influences reaction kinetics, product yield, purity, and the stereochemical integrity of the final peptide. While a vast array of coupling reagents has been developed, those based on benzotriazole (B28993) scaffolds, such as HBTU and HATU, have become mainstays in both solid-phase and solution-phase peptide synthesis due to their high efficiency and reliability.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions, most notably racemization. The following tables summarize the performance of several widely used phosphonium (B103445) and aminium/uronium salt-based reagents, which are frequently used in conjunction with benzotriazole additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for hindered couplings. Based on HOAt, which enhances reactivity. Should not be used in large excess to avoid potential side reactions.[1][2][3]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings. Slower than HATU.[2][4]
HCTU Aminium/Uronium SaltVery HighVery FastLowA cost-effective alternative to HATU with comparable performance. Based on the less explosive 6-Cl-HOBt.[2][3]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less hazardous than those of some uronium salts. Avoids the formation of carcinogenic HMPA.[2][3]
COMU Uronium SaltExcellentVery FastReducedBased on OxymaPure, a non-explosive HOBt/HOAt alternative, offering a better safety profile.[1][5]
The Role of Benzotriazole Additives: HOBt vs. HOAt

Additives are crucial in carbodiimide-mediated couplings and are incorporated into the structure of onium salts. They act to suppress racemization and increase coupling efficiency by forming active esters.

AdditiveKey FeaturesPerformance Impact
HOBt (1-Hydroxybenzotriazole)The classic and most common additive.Effectively suppresses racemization and improves yields in carbodiimide-mediated reactions.[4][6][7] Its anhydrous form is potentially explosive, so it is often supplied wetted with water.[8]
HOAt (1-Hydroxy-7-azabenzotriazole)An aza-derivative of HOBt.The nitrogen atom in the pyridine (B92270) ring increases the acidity and reactivity of the active ester, leading to faster couplings and lower racemization rates, especially for hindered amino acids.[6][9] Generally more expensive than HOBt.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate comparison of coupling reagents. Below are generalized methodologies for key assays in peptide synthesis.

Protocol 1: General Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle using an aminium/uronium salt reagent.

  • Resin Swelling: The solid-phase resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) is dissolved in DMF.

    • The coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) and a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), are added to the amino acid solution.

    • The solution is pre-activated for 1-5 minutes.

    • The activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for 30-120 minutes with agitation.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test (for primary amines) or the isatin (B1672199) test (for secondary amines like proline).[10]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.

Protocol 2: Assay for Racemization Analysis by HPLC

This protocol describes a method to quantify the extent of racemization during a coupling step.

  • Model Peptide Synthesis: A model dipeptide or tripeptide that is known to be susceptible to racemization is synthesized. A common model is the coupling of a protected amino acid to a proline residue (e.g., Z-Phe-Pro-NH₂).

  • Synthesis of Stereoisomers: Authentic samples of the possible diastereomers (e.g., L-L and D-L isomers) are synthesized to serve as standards for HPLC analysis.

  • Coupling Reaction: The coupling reaction is performed using the reagent being tested under specific conditions (e.g., solvent, temperature, reaction time).

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and fully deprotected.

  • HPLC Analysis:

    • The crude peptide is analyzed by reverse-phase HPLC using a chiral column or a standard C18 column capable of separating the diastereomers.[11][12]

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA).

    • The peaks corresponding to the different diastereomers are identified by comparing their retention times with the standards.

    • The percentage of racemization is calculated by integrating the peak areas of the desired (L-L) and the epimerized (D-L) products.

Protocol 3: Kinetic Monitoring of Coupling Reactions by NMR

The kinetics of a coupling reaction can be monitored in real-time or by analyzing samples at different time points.

  • Reaction Setup: The coupling reaction is set up in a deuterated solvent (e.g., DMF-d₇) to allow for NMR analysis.

  • Time-Course Sampling: For solid-phase synthesis, small aliquots of the resin can be removed at various time points. The peptide is then cleaved from these resin samples ("cleave and analyze" approach).[13]

  • NMR Analysis:

    • ¹H NMR spectra are acquired for each sample.

    • The reaction progress is monitored by observing the disappearance of the signal from the starting material (e.g., the N-terminal amine of the resin-bound peptide) and the appearance of the signal from the product.[13]

    • The relative concentrations of reactants and products are determined by integrating characteristic peaks.

  • Data Analysis: The conversion is plotted against time to determine the reaction rate and half-life. This data can be used to build a kinetic model of the reaction.[13]

Visualizations

General Mechanism of Peptide Bond Formation

The following diagram illustrates the general pathway for peptide bond formation mediated by an aminium/uronium salt coupling reagent and a benzotriazole-based additive.

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid R-COOH (Protected Amino Acid) ActiveEster Active Ester (e.g., OAt-Ester) AminoAcid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Base Base (DIPEA) Base->ActiveEster PeptideChain H₂N-Peptide (Resin-Bound) PeptideChain->PeptideBond NewPeptide R-CO-NH-Peptide PeptideBond->NewPeptide

Caption: General mechanism of peptide bond formation using an aminium salt coupling reagent.

Experimental Workflow for Comparing Coupling Reagents

This diagram outlines a systematic workflow for the comparative evaluation of different peptide coupling reagents.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation start Select Model Peptide synthesis_A Synthesize with Reagent A start->synthesis_A synthesis_B Synthesize with Reagent B start->synthesis_B synthesis_C Synthesize with Reagent C start->synthesis_C cleavage Cleavage & Deprotection synthesis_A->cleavage synthesis_B->cleavage synthesis_C->cleavage hplc HPLC Analysis (Purity & Yield) cleavage->hplc ms Mass Spectrometry (Identity Verification) cleavage->ms racemization Racemization Assay (Chiral HPLC) cleavage->racemization compare Compare Data: - Purity - Yield - Racemization % - Cost hplc->compare ms->compare racemization->compare conclusion Select Optimal Reagent compare->conclusion

Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.

References

Assessing Chiral Purity: A Comparative Guide to Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical aspect of chemical synthesis and pharmaceutical development. The differential biological activity of enantiomers necessitates accurate and reliable methods to quantify their relative amounts. One common strategy is the use of chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using standard chromatographic or spectroscopic techniques.

This guide provides a comparative overview of a novel, hypothetical chiral derivatizing agent, 4-Ketobenzotriazine-O-CH2-COOH (referred to here as "KetoBenz") , with two well-established and widely used CDAs: Marfey's Reagent for High-Performance Liquid Chromatography (HPLC) analysis and Mosher's Acid for Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

Introduction to Chiral Derivatizing Agents

Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers.[1] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, allowing for their separation and quantification by techniques like HPLC or their differentiation by NMR spectroscopy.[2] The choice of CDA depends on the functional groups present in the analyte, the desired analytical technique, and the required sensitivity.

Hypothetical Reagent: this compound ("KetoBenz")

For the purpose of this guide, we will consider the potential of "KetoBenz" as a CDA. Based on its structure, the carboxylic acid (-COOH) group is the most likely reactive site for derivatization. This would allow it to react with chiral alcohols and amines to form diastereomeric esters and amides, respectively. The benzotriazinone core may offer a chromophore for UV detection in HPLC.

Comparison of Chiral Derivatizing Agents

The selection of an appropriate CDA is crucial for successful chiral analysis. The ideal CDA should react quantitatively with the analyte without causing racemization, and the resulting diastereomers should be easily distinguishable.

FeatureKetoBenz (Hypothetical) Marfey's Reagent Mosher's Acid (MTPA)
Target Analytes Alcohols, AminesPrimary and Secondary Amines (especially Amino Acids)Alcohols, Amines
Analytical Technique HPLC (UV detection)HPLC (UV detection)NMR Spectroscopy (¹H, ¹⁹F)
Principle of Separation Chromatographic separation of diastereomeric esters/amides on an achiral column.Chromatographic separation of diastereomeric amides on an achiral column.Different chemical shifts of diastereomeric esters/amides in the NMR spectrum.[2]
Advantages - Potentially a novel chromophore for UV detection.- Carboxylic acid functionality allows for standard coupling reactions.- High-resolution separation of amino acid enantiomers.[3]- Well-established and widely used method.[4]- Derivatives have strong UV absorbance at 340 nm.[5]- Provides both enantiomeric purity and absolute configuration information.[2]- High sensitivity with ¹⁹F NMR.[2]- No chromatographic separation needed.[1]
Disadvantages - Performance and reactivity are unknown.- Potential for racemization during activation of the carboxylic acid.- Lack of established protocols and comparative data.- Primarily for amino acids and primary/secondary amines.- Derivatization reaction can be time-consuming.[5]- The reagent itself can interfere with the chromatogram.[6]- Requires relatively pure samples.- Lower accuracy for enantiomeric excess determination compared to chromatography.[7]- Requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are essential for reproducible results in chiral purity assessment. Below are generalized protocols for derivatization with Marfey's Reagent and Mosher's Acid. A hypothetical protocol for "KetoBenz" is also presented based on standard carboxylic acid activation.

Protocol 1: Derivatization with "KetoBenz" for HPLC Analysis (Hypothetical)

This protocol assumes the derivatization of a chiral alcohol.

Materials:

  • Racemic alcohol sample

  • This compound ("KetoBenz")

  • Coupling agent (e.g., DCC, EDC)

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Achiral C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the racemic alcohol sample in acetonitrile.

  • Derivatization Reaction:

    • To the alcohol solution, add 1.2 equivalents of "KetoBenz".

    • Add 1.5 equivalents of a coupling agent (e.g., DCC).

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a preliminary HPLC run.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Sample Dilution: Filter the reaction mixture and dilute with the HPLC mobile phase to a suitable concentration for injection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% TFA.

    • Monitor the elution of the diastereomers by UV detection at a wavelength appropriate for the benzotriazinone chromophore.

    • Calculate the enantiomeric purity based on the integrated peak areas of the two diastereomers.

Protocol 2: Derivatization with Marfey's Reagent for Amino Acid Analysis by HPLC

Materials:

  • Amino acid sample

  • 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone.[5]

  • 1 M Sodium bicarbonate solution.[5]

  • 2 M Hydrochloric acid.[5]

  • Acetonitrile (ACN)

  • Deionized water

  • HPLC system with UV detector

  • Achiral C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate.[5]

  • Derivatization Reaction: Add 200 µL of the Marfey's reagent solution.[5]

  • Incubate the mixture at 40°C for 1 hour in a water bath, with occasional shaking.[8]

  • Quenching and Acidification: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.[8]

  • Sample Dilution: Dilute the sample with the mobile phase to an appropriate concentration for HPLC injection.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Elute with a suitable mobile phase gradient (e.g., triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile).

    • Monitor the elution of the diastereomers by UV detection at 340 nm.[5]

    • The L-amino acid derivative typically elutes before the D-amino acid derivative.

Protocol 3: Derivatization with Mosher's Acid for NMR Analysis

This protocol is for determining the enantiomeric purity of a chiral alcohol.

Materials:

Procedure:

  • Sample Preparation: In two separate, dry NMR tubes, dissolve ~2.5 mg of the chiral alcohol in ~0.5 mL of the deuterated solvent.[1]

  • Derivatization Reaction:

    • To one tube, add a small drop of anhydrous pyridine followed by ~1.2 equivalents of (R)-Mosher's acid chloride.[1]

    • To the second tube, add a small drop of anhydrous pyridine followed by ~1.2 equivalents of (S)-Mosher's acid chloride.[1]

  • Cap the NMR tubes and gently agitate to mix the contents. The reaction is typically rapid.

  • NMR Analysis:

    • Acquire high-resolution ¹H or ¹⁹F NMR spectra for each of the two diastereomeric esters.

    • Integrate well-resolved signals corresponding to the two diastereomers to determine the enantiomeric ratio.

    • For absolute configuration determination, compare the chemical shift differences (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters.

Visualizations

To better illustrate the experimental processes and the logical comparison of these derivatizing agents, the following diagrams are provided.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Racemic Analyte (e.g., Amino Acid) Reaction Reaction to form Diastereomers Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Reagent->Reaction HPLC HPLC Separation (Achiral Column) Reaction->HPLC Detection UV Detection HPLC->Detection Quant Quantification (Peak Area Integration) Detection->Quant

Caption: Experimental workflow for chiral purity analysis by HPLC using a chiral derivatizing agent.

experimental_workflow_nmr cluster_prep_nmr Sample Preparation cluster_reaction_nmr Derivatization cluster_analysis_nmr Analysis Analyte_NMR Racemic Analyte (e.g., Alcohol) Reaction_R Formation of Diastereomer R Analyte_NMR->Reaction_R Reaction_S Formation of Diastereomer S Analyte_NMR->Reaction_S R_Reagent (R)-CDA (e.g., Mosher's Acid) R_Reagent->Reaction_R S_Reagent (S)-CDA (e.g., Mosher's Acid) S_Reagent->Reaction_S NMR NMR Spectroscopy (¹H or ¹⁹F) Reaction_R->NMR Reaction_S->NMR Analysis Compare Spectra & Integrate Signals NMR->Analysis

Caption: Experimental workflow for chiral purity analysis by NMR using a chiral derivatizing agent.

logical_comparison cluster_cda Chiral Derivatizing Agent cluster_properties Properties KetoBenz KetoBenz (Hypothetical) Technique Primary Technique KetoBenz->Technique HPLC Analytes Target Analytes KetoBenz->Analytes Alcohols, Amines Output Primary Output KetoBenz->Output Enantiomeric Purity Marfey Marfey's Reagent Marfey->Technique HPLC Marfey->Analytes Amino Acids Marfey->Output Enantiomeric Purity Mosher Mosher's Acid Mosher->Technique NMR Mosher->Analytes Alcohols, Amines Mosher->Output Purity & Abs. Config.

Caption: Logical comparison of key attributes for different chiral derivatizing agents.

Conclusion

The assessment of chiral purity is a fundamental requirement in modern chemistry and drug development. While established chiral derivatizing agents like Marfey's Reagent and Mosher's Acid provide robust and reliable methods for HPLC and NMR analysis, respectively, the development of novel reagents is an ongoing area of research.

A hypothetical reagent such as this compound ("KetoBenz") would need to undergo rigorous evaluation to determine its efficacy. This would involve optimizing reaction conditions, assessing the degree of diastereomer separation or spectral differentiation, and comparing its performance against established standards across a range of chiral analytes. This guide provides the framework for such a comparison, highlighting the key parameters and experimental protocols necessary for the validation of a new chiral derivatizing agent.

References

Unveiling the Performance of 4-Ketobenzotriazine-O-CH2-COOH (HBA) in Immunoassay Development: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hapten is a critical step in the development of sensitive and specific immunoassays for small molecules. Among the diverse array of haptens, 4-Ketobenzotriazine-O-CH2-COOH, also known as 2-((4-oxobenzotriazin-3-yl)oxy)acetic acid (HBA), has emerged as a valuable tool. This guide provides a comprehensive review of the available literature on the performance of HBA, offering a comparison with alternative benzotriazine-based haptens and detailing relevant experimental protocols.

While direct comparative studies quantifying the performance of HBA against a wide range of other haptens are limited in the currently available literature, its application as a hapten for generating antibodies in immunoassays is established. The core structure, a 4-Ketobenzotriazine moiety, provides a stable and recognizable epitope for antibody generation. The attached carboxylic acid group via an ether linkage allows for straightforward conjugation to carrier proteins, a necessary step to elicit an immune response for small molecules.

Comparison with Alternative Benzotriazine-Based Haptens

Two structurally similar haptens, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) and 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH), offer alternatives to HBA. The primary distinction lies in the linker connecting the benzotriazine core to the carboxylic acid group. HBA possesses a short, rigid ether linkage, whereas MBP and MBH feature longer, more flexible thioether linkages of varying lengths.

The choice of linker can significantly influence the presentation of the hapten to the immune system and, consequently, the affinity and specificity of the resulting antibodies. A shorter, more rigid linker, as in HBA, may present the benzotriazine core in a more defined orientation, potentially leading to highly specific antibody recognition. Conversely, the longer, more flexible linkers of MBP and MBH might allow for greater accessibility and potentially higher antibody titers, but with a risk of generating antibodies that recognize the linker itself.

Data Presentation: Performance Metrics in Immunoassays

The performance of a hapten in an immunoassay is typically evaluated by the characteristics of the antibodies generated and the overall assay sensitivity. Key performance indicators include the 50% inhibitory concentration (IC50), which represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. Lower IC50 values indicate higher assay sensitivity.

Table 1: Comparison of Benzotriazine-Based Haptens

Hapten NameChemical NameLinker TypeLinker LengthKey Features
HBA 2-((4-oxobenzotriazin-3-yl)oxy)acetic acidEtherShortPotentially higher specificity due to rigid structure.
MBP 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acidThioetherMediumFlexible linker may enhance antibody generation.
MBH 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acidThioetherLongIncreased flexibility and distance from carrier protein.

Experimental Protocols

The successful use of HBA or any hapten in immunoassay development relies on robust and well-defined experimental protocols. Below are generalized yet detailed methodologies for key experimental stages.

Synthesis of this compound (HBA)

While a specific, detailed synthesis protocol for HBA is not widely published, a general approach can be inferred from the synthesis of similar benzotriazinone derivatives. A plausible synthetic route involves the diazotization of an anthranilic acid derivative followed by coupling with a suitable partner containing the desired linker and carboxylic acid functionality.

A one-pot strategy for synthesizing similar compounds involves the diazotization of methyl anthranilate, followed by the addition of an amino acid ester hydrochloride. This suggests that HBA could be synthesized through a similar pathway, likely starting from a substituted anthranilic acid and reacting it with a glycine (B1666218) derivative under diazotization conditions.

Hapten-Carrier Protein Conjugation

To elicit an immune response, the hapten must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) for coating plates in an ELISA or keyhole limpet hemocyanin (KLH) for immunization. The carbodiimide (B86325) reaction is a common and effective method for this conjugation.

Protocol for HBA-Carrier Protein Conjugation:

  • Activation of HBA: Dissolve HBA in a suitable organic solvent such as dimethylformamide (DMF). Add a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Allow the reaction to proceed for several hours at room temperature to form the NHS-activated ester of HBA.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in a phosphate-buffered saline (PBS) solution (pH 7.4). Slowly add the activated HBA solution to the protein solution with gentle stirring.

  • Reaction and Purification: Allow the conjugation reaction to proceed overnight at 4°C. Remove unconjugated hapten and byproducts by dialysis against PBS.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for detecting small molecules using hapten-specific antibodies.

Protocol for Competitive ELISA:

  • Coating: Coat the wells of a 96-well microtiter plate with the HBA-BSA conjugate (or another carrier protein conjugate not used for immunization) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: Block any remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the sample or standard (containing the free analyte) and a limited amount of the anti-HBA antibody to each well. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated HBA-BSA for binding to the antibody.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-HBA antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB for HRP). Incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.

Visualizations

To aid in the understanding of the processes involved, the following diagrams illustrate the hapten-protein conjugation process and the principle of a competitive ELISA.

Hapten_Carrier_Conjugation HBA This compound (HBA) Activated_HBA NHS-activated HBA HBA->Activated_HBA Activation Activators EDC / NHS Conjugate HBA-Carrier Protein Conjugate Activated_HBA->Conjugate Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugate

Figure 1. Workflow for the conjugation of HBA to a carrier protein.

Competitive_ELISA cluster_well Microtiter Well Coated_Hapten HBA-BSA Conjugate (Coated) Secondary_Antibody Enzyme-labeled Secondary Antibody Free_Analyte Free Analyte (in sample) Antibody Anti-HBA Antibody Free_Analyte->Antibody Binds in Solution Antibody->Coated_Hapten Binds to Plate (if not bound to free analyte) Antibody->Secondary_Antibody Binds Primary Ab

Figure 2. Principle of a competitive ELISA for small molecule detection.

Safety Operating Guide

Navigating the Safe Disposal of 4-Ketobenzotriazine-O-CH2-COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Ketobenzotriazine-O-CH2-COOH, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from safety profiles of analogous benzotriazole (B28993) and benzotriazine derivatives. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office and a licensed waste disposal company for final guidance.

Hazard Profile and Precautionary Measures

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/FaceSafety glasses with side shields or splash goggles. A face shield may be necessary for larger quantities.OSHA 29 CFR 1910.133, European standard EN 166[1]
SkinChemical-resistant gloves (e.g., nitrile, neoprene). A synthetic apron or coveralls should be worn.Consult glove manufacturer's compatibility charts.
RespiratoryWork in a well-ventilated area, preferably a chemical fume hood. For large spills, a NIOSH/MSHA-approved respirator may be necessary.Follow OSHA 29 CFR 1910.134 for respiratory protection.[1]
FootwearClosed-toe, chemical-resistant shoes or boots.General laboratory safety standards.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound waste.

  • Waste Characterization: This material may be classified as hazardous waste. It is imperative to consult local, state, and federal regulations to ensure proper classification.[1]

  • Container Management: Collect all waste material (solid and any contaminated solutions) in a designated, properly labeled, and securely sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Neutralization (for acidic solutions): If the waste is in an acidic solution, it may require neutralization. This should be done cautiously by slowly adding a weak base while monitoring the pH until a neutral range (typically 6-8) is achieved, as required by local regulations.[2] This process should be carried out in a fume hood with constant stirring.

  • Spill and Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid generating dust from solid material.[2] Carefully sweep or wipe up the spill and place the material into a suitable, labeled container for disposal.[2] Prevent the product from entering drains.[2][3]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[2] A potential disposal method for benzotriazole derivatives is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, the final disposal method must be determined by the licensed disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 4-Ketobenzotriazine- O-CH2-COOH Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Consult SDS of analogs & local regulations) container Collect in Labeled, Sealed Hazardous Waste Container characterize->container ppe->characterize is_acidic Is the waste in an acidic solution? container->is_acidic neutralize Neutralize with Weak Base to pH 6-8 in Fume Hood is_acidic->neutralize Yes store Store Securely for Pickup is_acidic->store No neutralize->store disposal Arrange for Licensed Hazardous Waste Disposal store->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and regulatory compliance in all laboratory operations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ketobenzotriazine-O-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ketobenzotriazine-O-CH2-COOH, a chemical compound utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound and other benzotriazole (B28993) derivatives, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be equipped with side shields to protect against splashes.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[1]
Respiratory Chemical fume hoodAll work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to prevent exposure and contamination.

  • Preparation : Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[1] All necessary equipment and materials, including the correct PPE, should be readily accessible.

  • Handling :

    • Avoid the creation of dust when working with the solid form of the compound.[1]

    • Do not eat, drink, or smoke in the designated handling area.[2][3]

    • Wash hands thoroughly with soap and water after handling the substance.[1][2]

  • Spill Management : In the event of a spill, immediate and appropriate action is required.

    • For small spills, use an inert absorbent material like sand or earth to contain the substance.[1]

    • Carefully sweep or scoop up the spilled material and place it into a clearly labeled, sealed container for disposal.[1]

    • Clean the spill area thoroughly.[1]

    • For large spills, evacuate the area and ensure adequate ventilation before proceeding with cleanup.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Segregation : All materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be segregated as hazardous waste.[4]

  • Containerization : Use designated, leak-proof, and clearly labeled containers for waste collection.[1][4] The container material should be compatible with the chemical.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[4] Incineration is a common method for the final disposal of such chemical waste.[4]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill Response cluster_disposal Disposal prep_area Prepare Workspace (Fume Hood) don_ppe Don PPE prep_area->don_ppe Ensure Cleanliness handle_compound Handle Compound don_ppe->handle_compound Begin Work spill_check Spill? handle_compound->spill_check contain_spill Contain Spill spill_check->contain_spill Yes segregate_waste Segregate Waste spill_check->segregate_waste No cleanup Clean & Decontaminate contain_spill->cleanup cleanup->segregate_waste After Cleanup containerize_waste Containerize Waste segregate_waste->containerize_waste dispose Dispose via Licensed Vendor containerize_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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